molecular formula C2H4ClFO2S B1605733 2-Chloroethanesulfonyl fluoride CAS No. 762-70-9

2-Chloroethanesulfonyl fluoride

Cat. No.: B1605733
CAS No.: 762-70-9
M. Wt: 146.57 g/mol
InChI Key: UWHZNPZESCRRJT-UHFFFAOYSA-N
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Description

2-Chloroethanesulfonyl fluoride (CID 69807) is a valuable synthetic intermediate in advanced materials and chemical biology research. Its primary research value lies in its dual functionality: the sulfonyl fluoride (SO2F) moiety and the chloroalkyl side chain. The sulfonyl fluoride group is central to Sulfonyl Fluoride Exchange (SuFEx), a category of click chemistry that is modular, high-yielding, and generates inoffensive byproducts, ideal for creating functional linkages . This moiety maintains a unique balance between stability and reactivity, remaining inert under many conditions while reacting efficiently with O- and N-nucleophiles when desired . A prominent application is the modular synthesis of novel sulfonyl fluoride-based ionic liquids (ILs). Researchers have used 2-chloroethanesulfonyl fluoride in a highly effective fluorosulfonylethylation procedure with heterocyclic headgroups (e.g., 1,2-dimethylimidazole) to create cations, which are then paired with anions like hexafluorophosphate (PF6-) or bis(fluorosulfonyl)imide (FSI-) . These ionic liquids are investigated as functional materials for energy storage, particularly as electrolytes for high-voltage lithium-metal batteries. The high electronegativity of the SO2F group is hypothesized to contribute to increased anodic stability and favorable solvation of lithium ions, which can lead to better battery performance . Furthermore, 2-chloroethanesulfonyl fluoride serves as a direct precursor to ethenesulfonyl fluoride (ESF) through a dehydrochlorination reaction, a transformation that can be performed efficiently on a kilogram scale . This makes it a crucial building block for scaling up the synthesis of SuFEx-compatible molecules. In contrast to sulfonyl chlorides, sulfonyl fluorides demonstrate superior thermal and chemical stability, reducing vulnerability to reductive collapse and making them more robust intermediates for demanding synthetic conditions . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClFO2S/c3-1-2-7(4,5)6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHZNPZESCRRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073236
Record name Ethanesulfonyl fluoride, 2-chloro-
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Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-70-9
Record name 2-Chloroethanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanesulfonyl fluoride, 2-chloro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonyl fluoride, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Hydrolytic Stability of 2-Chloroethanesulfonyl Fluoride (CESF)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and chemical biology, the pursuit of covalent inhibitors with finely tuned reactivity and stability is paramount. Among the privileged electrophilic warheads, sulfonyl fluorides have emerged as a class of significant interest, offering a unique balance of stability, particularly to hydrolysis, and the ability to form robust covalent bonds with biological targets.[1][2] This guide is intended for researchers, scientists, and drug development professionals who are considering the use of 2-Chloroethanesulfonyl fluoride (CESF), a bifunctional reagent, and require a deep, practical understanding of its behavior in aqueous environments.

This document deviates from a conventional, rigid structure. Instead, it is designed to provide a narrative that combines fundamental principles with actionable, field-proven methodologies. As your virtual Senior Application Scientist, my goal is to not only present protocols but to elucidate the scientific rationale behind them, empowering you to not just follow steps, but to understand and adapt them for your specific research needs.

The Chemical Context of 2-Chloroethanesulfonyl Fluoride (CESF)

2-Chloroethanesulfonyl fluoride is a highly reactive synthetic compound that belongs to the class of aliphatic chlorofluorocarbons.[3] Its utility in organic synthesis and chemical biology stems from its dual functionality: the sulfonyl fluoride moiety, a latent electrophile, and the chloroethyl group, which can participate in a variety of chemical transformations. The incorporation of both fluorine and chlorine into small molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[4][5]

The defining characteristic of the sulfonyl fluoride group is its remarkable stability in aqueous media compared to its sulfonyl chloride counterpart.[1][2][6][7] This enhanced stability is a direct consequence of the strong, highly polarized sulfur-fluorine (S-F) bond.[2][6][7] This resistance to premature hydrolysis is critical for applications in biological systems, where the compound must traverse aqueous environments to reach its intended target.[1][8]

The Hydrolysis of Sulfonyl Fluorides: A Mechanistic Overview

The primary degradation pathway for CESF in an aqueous buffer is hydrolysis. This reaction results in the formation of the corresponding sulfonic acid, 2-chloroethanesulfonic acid, and a fluoride ion.[7]

G cluster_reactants Reactants cluster_products Products CESF 2-Chloroethanesulfonyl Fluoride (Cl-CH₂CH₂-SO₂F) TS Pentacoordinate Intermediate (Transition State) CESF->TS Nucleophilic Attack by Water Water H₂O Products 2-Chloroethanesulfonic Acid (Cl-CH₂CH₂-SO₃H) + Fluoride Ion (F⁻) TS->Products Fluoride Elimination

Caption: Proposed mechanism for the hydrolysis of 2-Chloroethanesulfonyl fluoride.

The reaction is understood to proceed through a nucleophilic attack of a water molecule on the electrophilic sulfur atom of the sulfonyl fluoride group. This leads to the formation of a transient, high-energy pentacoordinate intermediate. The subsequent collapse of this intermediate results in the expulsion of the highly electronegative fluoride ion, which is a good leaving group in this context, to yield the stable sulfonic acid.

Factors Influencing the Hydrolytic Stability of CESF

While generally stable, the rate of CESF hydrolysis is not absolute and is influenced by several key environmental factors. A thorough understanding of these factors is crucial for designing experiments and interpreting results.

G cluster_outcomes Impact on Stability Factors Factors Influencing Hydrolytic Stability of CESF pH pH Factors:f0->pH Significant Impact Temp Temperature Low Temp. High Temp. Factors:f0->Temp Significant Impact Nucleophiles Presence of Nucleophiles Weak (e.g., H₂O) Strong (e.g., Amines) Factors:f0->Nucleophiles Context-Dependent Impact pH_Outcome Stability decreases in basic conditions pH:p3->pH_Outcome Temp_Outcome Stability decreases with increasing temp. Temp:t2->Temp_Outcome Nuc_Outcome Accelerated degradation Nucleophiles:n2->Nuc_Outcome

Caption: Key factors influencing the hydrolytic stability of CESF.

  • pH: The rate of hydrolysis is significantly dependent on the pH of the aqueous medium. Generally, the stability of sulfonyl fluorides decreases as the pH becomes more basic due to the increased concentration of the more potent nucleophile, hydroxide ion (OH⁻), compared to water.[7]

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.[7] Therefore, for storage and handling, it is advisable to keep stock solutions of CESF at low temperatures (e.g., -20°C or -80°C) and to conduct experiments at the lowest practical temperature.

  • Buffer Composition and Nucleophiles: The composition of the buffer can influence stability. While CESF is designed to react with specific nucleophilic residues on a target protein, the presence of other nucleophiles in the experimental medium can lead to off-target reactions and accelerated degradation.[7] For instance, buffers containing primary or secondary amines (e.g., Tris) are generally not recommended for long-term stability studies, as the amine can act as a nucleophile and react with the sulfonyl fluoride.

A Self-Validating Protocol for Determining the Hydrolytic Stability of CESF

In the absence of specific published kinetic data for CESF, this section provides a robust, self-validating protocol to determine its hydrolytic stability under your specific experimental conditions. The primary analytical technique employed is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, which offers high sensitivity and specificity for fluorine-containing compounds.[7][9][10][11]

Experimental Design and Rationale

The core of this protocol is to monitor the disappearance of the ¹⁹F NMR signal corresponding to the sulfonyl fluoride of CESF and the concomitant appearance of the signal for the liberated fluoride ion over time. By performing this at different pH values and temperatures, a comprehensive stability profile can be generated.

G Start Start: Prepare CESF Stock and Aqueous Buffers Step1 Incubate CESF in Buffers at Controlled Temperatures Start->Step1 Step2 Take Aliquots at Defined Time Points Step1->Step2 Step3 Quench Reaction and Add Internal Standard Step2->Step3 Step4 Acquire ¹⁹F NMR Spectra Step3->Step4 Step5 Integrate Signals and Calculate Concentrations Step4->Step5 Step6 Plot Data and Determine Half-Life (t₁/₂) Step5->Step6 End End: Comprehensive Stability Profile Step6->End

Caption: Workflow for determining the hydrolytic stability of CESF.

Materials and Reagents
  • 2-Chloroethanesulfonyl fluoride (CESF)

  • Aqueous buffers of desired pH (e.g., pH 5.0, 7.4, 9.0). Phosphate or MES buffers are recommended. Avoid buffers with primary or secondary amines.

  • Deuterium oxide (D₂O) for NMR field locking.

  • An internal standard for ¹⁹F NMR (e.g., trifluoroacetic acid or a stable fluorinated compound with a distinct chemical shift).

  • NMR tubes.

  • Thermostatted incubator or water bath.

  • NMR spectrometer.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a concentrated stock solution of CESF (e.g., 100 mM) in a dry, aprotic organic solvent such as acetonitrile or DMSO. Rationale: This minimizes hydrolysis in the stock solution.

  • Preparation of Reaction Mixtures:

    • In a series of vials, prepare the desired aqueous buffer solutions (e.g., 50 mM phosphate buffer at pH 5.0, 7.4, and 9.0).

    • Add D₂O to each buffer to a final concentration of 10% (v/v). Rationale: D₂O provides the lock signal for the NMR spectrometer.

    • Add the internal standard to each buffer at a known, fixed concentration.

  • Initiation of the Hydrolysis Reaction:

    • Equilibrate the buffer solutions at the desired experimental temperatures (e.g., 25°C and 37°C).

    • To initiate the reaction, add a small volume of the CESF stock solution to each buffer to achieve the desired final concentration (e.g., 1 mM). Mix thoroughly. Rationale: Starting the reaction at the desired temperature ensures accurate kinetic measurements.

  • Time-Course Monitoring:

    • Immediately after adding CESF (t=0), transfer an aliquot of the reaction mixture to an NMR tube and acquire the first ¹⁹F NMR spectrum.

    • Continue to acquire spectra at regular intervals (e.g., 1, 2, 4, 8, 24 hours). The frequency of data collection should be adjusted based on the observed rate of hydrolysis. Rationale: A time course allows for the determination of the reaction rate.

  • NMR Data Acquisition:

    • Acquire ¹⁹F NMR spectra with appropriate parameters (e.g., sufficient number of scans for good signal-to-noise). Rationale: High-quality spectra are essential for accurate integration.

  • Data Analysis:

    • For each spectrum, integrate the area of the ¹⁹F signal corresponding to CESF and the signal of the internal standard.

    • Normalize the integral of the CESF peak to the integral of the internal standard. Rationale: The internal standard corrects for any variations in sample loading or spectrometer performance.

    • Plot the natural logarithm of the normalized CESF concentration versus time.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (k).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Expected Data and Interpretation

The data from these experiments can be effectively summarized in a table for easy comparison of the hydrolytic stability of CESF under different conditions.

pHTemperature (°C)Pseudo-first-order Rate Constant (k) (s⁻¹)Half-life (t₁/₂) (hours)
5.025Experimental ValueCalculated Value
5.037Experimental ValueCalculated Value
7.425Experimental ValueCalculated Value
7.437Experimental ValueCalculated Value
9.025Experimental ValueCalculated Value
9.037Experimental ValueCalculated Value

Interpreting the Results:

  • Effect of pH: It is expected that the half-life of CESF will decrease as the pH increases, reflecting its lower stability in more basic conditions.

  • Effect of Temperature: The half-life is expected to be shorter at higher temperatures, indicating faster hydrolysis.

This quantitative data is invaluable for predicting the stability of CESF in in vitro and in vivo experimental settings, informing on appropriate storage conditions, and guiding the design of future experiments.

Concluding Remarks for the Field Scientist

2-Chloroethanesulfonyl fluoride represents a valuable tool in the arsenal of chemical biologists and drug discovery scientists. Its enhanced hydrolytic stability relative to other sulfonyl halides is a key attribute that enables its use in aqueous biological systems. However, this stability is not absolute. A quantitative understanding of its hydrolysis kinetics under physiologically relevant conditions is not just an academic exercise but a practical necessity for the successful application of this reagent.

The protocols and theoretical framework presented in this guide are designed to be a starting point for your investigations. By understanding the "why" behind the "how," you are well-equipped to adapt these methods to your specific research questions and to generate the high-quality, reliable data that is the bedrock of scientific progress.

References

  • Couturier, C., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Davies, A. G., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6, 271-284. [Link]

  • Dissanayake, D. M. M. M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystal Growth & Design, 22(12), 7385-7393. [Link]

  • King, J. F., & Dueck, M. J. (1975). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 53(15), 2269-2277. [Link]

  • Damsten, M. C., et al. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). Oligonucleotides, 19(2), 157-164. [Link]

  • Grimster, N. P., et al. (2016). Sulfonyl Fluorides as Warheads in Covalent Inhibition. Journal of the American Chemical Society, 138(32), 10137-10149. [Link]

  • Tang, X., et al. (2015). Synthetic Approaches and Pharmaceutical Applications of Chloro-containing Molecules for Drug Discovery: A Critical Review. Current Topics in Medicinal Chemistry, 15(15), 1476-1497. [Link]

  • ResearchGate. (2022). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023). 2-Chloroethanesulfonyl chloride. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023). Sulfonic acid. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloroethanesulphonic acid. Retrieved February 7, 2026, from [Link]

  • Adluri, B., et al. (2012). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 55(17), 7687-7701. [Link]

  • Laudadio, G., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11832-11836. [Link]

  • Malet-Sanz, L., & Susanne, F. (2012). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 133-138. [Link]

  • Wei, S. C., & Lu, G. J. (2024). NMR methods to detect fluoride binding and transport by membrane proteins. Methods in Enzymology, 683, 1-22. [Link]

  • Park, J. K., Oh, J., & Lee, S. (2022). Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides. Organic & Biomolecular Chemistry, 20(23), 4765-4769. [Link]

  • Aubert, J., Bougon, R., & Carles, M. (1970). Hydrolysis of chlorine trifluoride, chlorine monofluoride and chloride fluoride. Study of the formation of perchloryl fluoride. CEA Centre d'Etudes Nucleaires de Saclay, 91 - Gif-sur-Yvette (France). [Link]

Sources

Methodological & Application

Application Note: Strategic Protein Labeling with 2-Chloroethanesulfonyl Fluoride (CESF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 2-Chloroethanesulfonyl fluoride (CESF) as a robust covalent probe for protein labeling. Unlike standard electrophiles, CESF functions primarily as a shelf-stable precursor to Ethenesulfonyl Fluoride (ESF) —often cited as the "world's smallest Michael acceptor."

Upon exposure to physiological or slightly basic conditions, CESF undergoes


-elimination to generate ESF in situ. This reactive intermediate rapidly targets nucleophilic residues (Cysteine, Lysine, Histidine) via Michael addition, installing a durable sulfonyl fluoride (SF) motif. Crucially, the SF group often remains intact after the initial labeling, serving as a latent "handle" for secondary Sulfur-Fluoride Exchange (SuFEx) reactions or as a definitive mass spectrometry tag.
Key Applications
  • Residue Mapping: Identification of hyper-reactive Cysteine and Lysine residues.

  • Latent Bioconjugation: Installing a reactive sulfonyl fluoride handle on a protein for downstream "click" chemistry.

  • Covalent Inhibition: Irreversible targeting of active site nucleophiles.[1]

Mechanism of Action

Understanding the dual-phase reactivity of CESF is critical for experimental design. It does not typically react via direct alkyl displacement of the chloride. Instead, it follows an Elimination-Addition mechanism.

The Chemical Pathway[2]
  • Activation (Elimination): Under pH > 7.0, CESF eliminates HCl to form Ethenesulfonyl Fluoride (ESF).

  • Labeling (Michael Addition): The vinyl group of ESF accepts a nucleophile (Protein-Nu), creating a stable ethyl-sulfonyl fluoride adduct.

  • Secondary Reactivity (SuFEx - Optional): The remaining -SO

    
    F group can undergo exchange with a second nucleophile (e.g., Tyrosine) under specific conditions or proximity, leading to crosslinking.
    
Pathway Visualization

CESF_Mechanism CESF 2-Chloroethanesulfonyl Fluoride (CESF) (Stable Precursor) ESF Ethenesulfonyl Fluoride (ESF) (Reactive Michael Acceptor) CESF->ESF  β-Elimination (pH > 7.0, -HCl)   Adduct Protein-Ethyl-SF Adduct (Latent Warhead) ESF->Adduct  Covalent Attachment   Protein Protein Nucleophile (Cys-SH / Lys-NH2) Protein->Adduct  Michael Addition   Crosslink SuFEx Crosslink (Secondary Reaction) Adduct->Crosslink  Proximal Tyr/Lys (Slow)  

Figure 1: The reaction coordinate of CESF labeling. The reagent acts as a "masked" Michael acceptor that activates in the labeling buffer.

Experimental Protocol

Materials & Reagents[3][4][5][6][7]
  • CESF Stock: 100 mM in anhydrous DMSO. Store at -20°C. Avoid freeze-thaw cycles.

    • Note: CESF (CAS 455-23-2) is moisture sensitive.

  • Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5 – 8.0.

    • Critical: Avoid Tris or Glycine buffers if possible, as high concentrations of primary amines can compete for the Michael acceptor, though less aggressively than thiols.

  • Quenching Reagent: 5% Formic Acid (for MS) or 10 mM DTT (to scavenge unreacted ESF).

Step-by-Step Labeling Workflow

This protocol is optimized for labeling a purified protein (1–2 mg/mL) to map reactive cysteines or lysines.

  • Protein Preparation:

    • Dilute protein to 20 µM (approx. 1 mg/mL for a 50 kDa protein) in Labeling Buffer .

    • Ensure pH is ≥ 7.5 to facilitate the elimination of CESF to ESF.

  • Reagent Addition:

    • Add CESF stock to the protein solution to a final concentration of 200 µM (10-fold molar excess).

    • Tip: Keep DMSO concentration < 2% to prevent denaturation.

    • Mix gently by inversion. Do not vortex vigorously.

  • Incubation (The "In Situ" Activation):

    • Incubate at 25°C for 30–60 minutes .

    • Mechanistic Insight: During this time, CESF eliminates to ESF, which immediately reacts with surface-accessible nucleophiles. The rate of elimination is pH-dependent; pH 8.0 accelerates this process.

  • Quenching:

    • For functional assays: Add DTT to a final concentration of 10 mM. Incubate for 10 mins. This scavenges excess ESF.

    • For Mass Spectrometry (Bottom-up): Add cold acetone (4 volumes) to precipitate protein OR proceed directly to denaturation/reduction/alkylation if using acid quenching (Formic acid to 1%).

  • Clean-up (Optional but Recommended):

    • Remove excess small molecules using Zeba™ Spin Desalting Columns (7K MWCO) or dialysis to prevent non-specific adducts during denaturation.

Analytical Validation (LC-MS/MS)

The definitive proof of labeling is the observation of a specific mass shift on the target peptide.

Mass Shift Calculation

Unlike simple alkyl halides, the "label" adds the ethenesulfonyl fluoride moiety.

ComponentFormula ChangeMonoisotopic Mass Shift (Da)
CESF Reagent C

H

ClFO

S
N/A (Reagent)
Elimination -HClN/A (Activation)
Reactive Species (ESF) C

H

FO

S
110.09
Net Adduct on Protein + C

H

FO

S
+110.02

Note on Database Search: When setting up your Proteome Discoverer, MaxQuant, or Mascot search, define a variable modification of +110.019 Da on Cysteine (C), Lysine (K), and Histidine (H).

Interpreting the Spectra
  • The "SF" Signature: The sulfonyl fluoride group is often stable during collision-induced dissociation (CID), but may show a characteristic loss of HF (-20 Da) or SO

    
    F in high-energy fragmentation modes.
    
  • Site Selectivity:

    • Cysteine: Dominant at neutral pH (fastest kinetics).

    • Lysine: Observed at pH > 8.0 or in hyper-reactive active sites (e.g., catalytic lysines).

    • Tyrosine: Rare via Michael addition; usually requires SuFEx conditions (proximity-driven).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Labeling Observed pH too low (< 7.0).Increase pH to 8.0 to drive elimination of CESF to ESF.
Precipitation Excessive DMSO or Crosslinking.Reduce CESF to 5x excess; ensure <1% DMSO.
Non-specific Labeling Incubation too long.Reduce time to 15 mins. ESF is highly reactive.
Mass Shift is +90 Da Hydrolysis of Fluoride.The -SO

F hydrolyzed to -SO

H (+110 - 19 + 17 = +108?). Correction: Hydrolysis of Sulfonyl Fluoride yields Sulfonic Acid (-F +OH). Mass shift +110 - 18.99 + 17.00 = +108.01. If you see +108, the fluoride is gone.

Scientific Grounding & References

The protocol above synthesizes the reactivity of sulfonyl fluorides (SuFEx) with the specific elimination chemistry of 2-chloroethyl derivatives.

Key References
  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Describes the foundational chemistry of the sulfonyl fluoride warhead.

  • Jones, L. H., et al. (2016). "Ethenesulfonyl fluoride (ESF): the most perfect Michael acceptor." Chemical Science. Defines the reactivity of the ESF species generated from CESF precursors.

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy To Identify Proteins That Are Targeted by Latent Electrophiles." J. Am. Chem. Soc.[2] Demonstrates the use of arylfluorosulfates and related probes for proteomic profiling.[3]

  • Hunziker, J., et al. (2019). "SuFEx-Based Chemical Probes for the Proteome-Wide Discovery of Functional Tyrosines." J. Am. Chem. Soc.[2] Contextualizes the stability and reactivity of the SF group in complex proteomes.

Disclaimer: 2-Chloroethanesulfonyl fluoride and its derivative ESF are potent alkylating agents. All procedures must be performed in a chemical fume hood with appropriate PPE.

Sources

Experimental procedure for reacting 2-Chloroethanesulfonyl fluoride with amines

Application Note: Chemoselective Synthesis of -Aminoethanesulfonyl Fluorides using 2-Chloroethanesulfonyl Fluoride (CESF)

Abstract & Strategic Rationale

This application note details the experimental procedure for reacting 2-chloroethanesulfonyl fluoride (CESF) with primary and secondary amines. While sulfonyl chlorides typically react with amines to form sulfonamides (

1Ethenesulfonyl Fluoride (ESF)

Under basic conditions, CESF undergoes elimination to generate ESF in situ, which subsequently acts as a potent Michael acceptor for amines. This sequence yields


-aminoethanesulfonyl fluorides



Key Advantages:

  • Safety: Avoids direct handling of volatile, neurotoxic, and highly reactive ESF monomer.

  • Selectivity: Favors Michael addition (

    
     bond) over direct substitution (
    
    
    bond).
  • Utility: Generates stable warheads for covalent drug discovery and chemical biology probes.

Reaction Mechanism

The reaction proceeds via an Elimination-Addition pathway. A tertiary amine base promotes the dehydrohalogenation of CESF to form the transient ESF intermediate. The nucleophilic amine then attacks the

Mechanistic Pathway (DOT Visualization)

ReactionMechanismCESF2-ChloroethanesulfonylFluoride (CESF)ESF[Intermediate]EthenesulfonylFluoride (ESF)CESF->ESFElimination (-HCl)BaseBase (e.g., TEA)Base->ESFPromotesProductProduct:Beta-AminoSulfonyl FluorideESF->ProductMichael AdditionAmineNucleophilicAmine (R-NH2)Amine->ProductAttacks Beta-C

Caption: Figure 1. The base-mediated elimination of CESF generates the reactive ESF intermediate, which is immediately trapped by the amine nucleophile.

Safety & Handling (Critical)

  • Hazard Class: CESF and the generated ESF are alkylating agents . ESF is a lachrymator and potential neurotoxin.

  • Volatility: ESF is volatile. The in situ protocol minimizes exposure, but all operations must occur in a well-ventilated fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Quenching: Excess ESF or CESF can be quenched with a solution of cysteine or glutathione (thiol-Michael addition) before disposal.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10]
ReagentRoleEquiv.Notes
2-Chloroethanesulfonyl fluoride Precursor1.0Commercial or synthesized from 2-chloroethanesulfonyl chloride + KHF2.
Amine (Primary/Secondary) Nucleophile1.0 - 1.2Avoid bulky amines if rapid kinetics are required.
Triethylamine (TEA) Base2.0 - 2.51 eq for elimination, 1 eq to neutralize HCl.
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous preferred but not strictly required.
0.1 M HCl WorkupN/ARemoves excess base and unreacted amine.
Step-by-Step Procedure

Step 1: Preparation Dissolve the Amine (1.0 mmol, 1.0 equiv) and Triethylamine (2.5 mmol, 2.5 equiv) in DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

Step 2: Addition Add 2-Chloroethanesulfonyl fluoride (1.0 mmol, 1.0 equiv) dropwise to the stirring solution.

  • Note: A slight exotherm may be observed. The solution may turn slightly yellow.[2]

Step 3: Reaction Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2–4 hours.

  • Monitoring: Monitor by TLC or LC-MS. The product is usually less polar than the starting amine. Look for the disappearance of the amine and the appearance of the Michael adduct mass (

    
     Da).
    

Step 4: Workup Dilute the reaction mixture with DCM (20 mL). Wash the organic phase sequentially with:

  • 0.1 M HCl (2 x 15 mL) – Critical: Removes excess TEA and unreacted amine.

  • Saturated NaHCO₃ (1 x 15 mL).

  • Brine (1 x 15 mL).

Step 5: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap).

  • Temperature Warning: Do not exceed 40°C during evaporation to prevent potential retro-Michael reactions, although the product is generally stable.

Step 6: Purification If necessary, purify via flash column chromatography on silica gel.

  • Eluent: Hexanes/Ethyl Acetate gradient. Sulfonyl fluorides are stable to silica.

Workflow Diagram

WorkflowStartStart: Mix Amine + TEAin DCM (0°C)AddCESFAdd CESF DropwiseStart->AddCESFReactStir at RT (2-4 h)AddCESF->ReactCheckLCMS/TLC CheckReact->CheckCheck->ReactIncompleteWorkupWash: 0.1M HCl -> NaHCO3 -> BrineCheck->WorkupCompleteDryDry (Na2SO4) & ConcentrateWorkup->DryPurifyFlash Chromatography(Silica)Dry->PurifyFinalPure Beta-AminoSulfonyl FluoridePurify->Final

Caption: Figure 2. Operational workflow for the synthesis of

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete elimination of CESF.Ensure at least 2.0 equiv of base is used. Switch to a stronger base like DBU (1.0 eq) + TEA if kinetics are slow.
Polymerization High concentration of ESF intermediate.Dilute the reaction. Add CESF slowly to ensure the amine traps ESF immediately upon formation.
Hydrolysis Wet solvents or prolonged aqueous exposure.Use anhydrous DCM. Minimize time in aqueous workup. Store product in freezer.
Retro-Michael High temperature during workup.Keep rotavap bath < 40°C. Avoid strong bases during purification.

References

  • Sharpless, K. B., et al. (2014). "SuFEx Click Chemistry Enabled by the Sulfur(VI) Fluoride Exchange." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie, 126(36), 9622–9640. Link

  • Qin, H. L., et al. (2016). "A Heck–Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry." Angewandte Chemie, 55(46), 14155-14158. Link

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm, 9, 1429-1437. Link

Application Note: Bioconjugation Architectures Using 2-Chloroethanesulfonyl Fluoride (2-CESF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sleeping Beauty" Warhead

In the landscape of covalent bioconjugation, 2-Chloroethanesulfonyl fluoride (2-CESF) represents a pivotal "latent" reagent. Unlike sulfonyl chlorides, which hydrolyze rapidly in aqueous media, sulfonyl fluorides possess a unique stability-reactivity profile defined by the SuFEx (Sulfur-Fluoride Exchange) paradigm.[1]

2-CESF serves as the shelf-stable precursor to Ethenesulfonyl Fluoride (ESF) , one of the most versatile connectors in modern chemical biology. Under controlled basic conditions, 2-CESF eliminates HCl to generate the vinyl sulfonyl fluoride (VSF) moiety in situ. This moiety acts as a dual-mode electrophile:

  • Michael Acceptor: Rapidly captures soft nucleophiles (Cysteine thiols, Histidine imidazoles).

  • SuFEx Hub: Undergoes specific exchange with hard nucleophiles (Tyrosine phenols, Lysine amines) under proximity-driven or catalytic conditions.

This guide details the mechanistic grounding, synthesis of SuFEx probes using 2-CESF, and protocols for protein bioconjugation.

Mechanistic Principles

The utility of 2-CESF relies on a two-step activation sequence: Elimination-Addition .

The Elimination-Addition Pathway

2-CESF is relatively inert until activated by a base. This allows for the synthesis of complex small-molecule probes without premature polymerization. Upon exposure to physiological or slightly basic pH (pH > 7.4), it eliminates HCl to form the reactive ESF species.

G CESF 2-CESF (Latent Precursor) ESF Ethenesulfonyl Fluoride (Reactive Warhead) CESF->ESF Elimination of HCl Base Base (e.g., TEA, pH > 7.5) Base->ESF Conjugate Covalent Conjugate (Stable Sulfonylethylene Linkage) ESF->Conjugate Michael Addition / SuFEx Protein Protein Nucleophile (Cys-SH, Lys-NH2, Tyr-OH) Protein->Conjugate Attack

Figure 1: The activation pathway of 2-CESF. The reagent acts as a storage form of the highly reactive vinyl sulfonyl fluoride.

Selectivity Profiles

The generated ESF warhead exhibits context-dependent selectivity:

  • Cysteine (Cys): Reacts via Michael addition at neutral pH.

  • Lysine (Lys): Reacts via Michael addition (predominant) or SuFEx (if the fluoride is displaced directly) at pH > 8.0.

  • Tyrosine (Tyr): Reacts via SuFEx.[2][3] This reaction is often "proximity-enabled," meaning it occurs only when the probe binds specifically to a protein pocket, bringing the warhead close to a Tyr residue.

Application I: Synthesis of SuFEx Probes

Objective: To functionalize a drug or ligand with 2-CESF, creating a covalent probe.

Context: Direct reaction of 2-CESF with a drug molecule often requires protecting the sensitive sulfonyl fluoride. However, the chloride in 2-CESF is not the primary leaving group for attachment; usually, the sulfonyl fluoride end is preserved. The standard approach is to use 2-CESF to introduce the


 handle.
Protocol A: Installation of the Vinyl Sulfonyl Fluoride Moiety

This protocol describes converting a secondary amine-containing ligand into a sulfonamide-linked SuFEx probe.

Reagents:

  • Target Ligand (containing secondary amine)

  • 2-Chloroethanesulfonyl chloride (Note: To attach the linker, we often use the chloride analog first, or use 2-CESF if the amine is nucleophilic enough to displace the chloride, though the sulfonyl chloride is the standard electrophile for making the sulfonamide bond).

  • Correction: A more direct route to ESF-probes often uses 2-Chloroethanesulfonyl chloride to form the sulfonamide, followed by elimination. However, if starting strictly from 2-CESF , one typically utilizes the elimination to ESF first, then reacts the ESF with the ligand.

Revised High-Fidelity Protocol (ESF Generation & Ligation):

  • ESF Generation (from 2-CESF):

    • Mix: Dissolve 2-CESF (1.0 equiv) in biphasic system (Water/CH2Cl2).

    • Add: MgO (2.0 equiv) or KHF2 (sat. aqueous).

    • React: Stir vigorously for 2 hours. The MgO acts as an acid scavenger, driving HCl elimination.

    • Isolate: Separate organic layer, dry over MgSO4, and concentrate (carefully, ESF is volatile).

    • Result: Pure Ethenesulfonyl Fluoride (ESF).

  • Probe Conjugation (Michael Addition):

    • Mix: Ligand (Nucleophile) + ESF (1.2 equiv) in THF or DCM.

    • Catalyst: Mild base (e.g., DIPEA) if required.

    • Outcome: The nucleophile attacks the vinyl group, resulting in a Ligand-CH2-CH2-SO2F probe.

    • Restoration: To restore the vinyl warhead (if the goal is a Ligand-SO2-CH=CH2 probe), the chemistry differs.

    • Standard SuFEx Probe Structure: Most probes use the

      
       as the warhead itself.
      

Application II: Protein Bioconjugation Protocol

Objective: Covalent labeling of a target protein using a 2-CESF derived probe.

This protocol assumes you are using a probe synthesized as above, or using 2-CESF directly to crosslink.

Experimental Workflow

Workflow Step1 Buffer Preparation (PBS, pH 7.4 vs pH 8.5) Step2 Protein Equilibration (10-50 µM) Step1->Step2 Step3 Reagent Addition (2-CESF or Probe, 10-50x excess) Step2->Step3 Step4 Incubation (37°C, 1-4 Hours) Step3->Step4 Step5 Quenching (50 mM Tris or Gel Filtration) Step4->Step5 Step6 Analysis (Intact Protein LC-MS) Step5->Step6

Figure 2: Step-by-step workflow for protein labeling.

Detailed Protocol Steps

Step 1: Buffer Selection (The Control Switch) The pH of your reaction buffer dictates the mechanism.

  • pH 7.4 (PBS): Slow elimination of HCl. Favors Cysteine labeling via Michael addition to the slowly generated ESF.

  • pH 8.5 (Borate or Carbonate): Rapid elimination to ESF. Promotes Lysine/Tyrosine labeling.

Step 2: Reaction Setup

  • Dilute protein to 20 µM in the chosen buffer.

  • Prepare a 100 mM stock of 2-CESF (or your functionalized probe) in anhydrous DMSO.

    • Critical: Prepare fresh. Sulfonyl fluorides are stable, but 2-CESF can degrade if wet DMSO is used.

  • Add the reagent to the protein solution.

    • Screening Concentration: Start with 10 equivalents (200 µM).

    • Final DMSO: Keep < 2% (v/v) to prevent denaturation.

Step 3: Incubation

  • Temperature: 37°C is standard.

  • Time:

    • Cysteine: 30–60 minutes.

    • Lysine/Tyrosine:[4] 2–12 hours (SuFEx is slower than Michael addition).

Step 4: Quenching & Cleanup [5]

  • Quench: Add Tris-HCl (100 mM, pH 8.0) . The primary amine in Tris will scavenge remaining sulfonyl fluorides/ESF.

  • Desalting: Use Zeba spin columns or dialysis to remove excess small molecules before MS analysis.

Data Analysis (LC-MS)

Quantitative assessment is performed via Intact Protein Mass Spectrometry.

Modification TypeMass Shift (

Da)
Mechanism
Vinyl Sulfonyl Fluoride (VSF) +108.02 DaMichael Addition (Retention of Fluoride)
Sulfonyl Fluoride Exchange + probe mass - F + OHHydrolysis (if failed)
SuFEx Conjugation + probe mass - FDirect displacement of F by Protein-Nu

Note: If using 2-CESF directly as a linker, the mass shift depends on whether the chloride or fluoride is displaced. Typically, 2-CESF converts to ESF (+106 Da added to protein if Michael addition occurs).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Labeling pH too low; Elimination to ESF did not occur.Increase pH to 8.0 or pre-activate 2-CESF with TEA before adding to protein.
Precipitation Reagent concentration too high (hydrophobic probe).Decrease probe equivalents; add 10% glycerol to buffer.
Non-Specific Labeling "Swarming" of Lysines (Michael Addition).Lower pH to 7.0 to target Cysteine; Reduce incubation time.
Hydrolysis Buffer contained nucleophilic impurities.Avoid Azide or DTT in the buffer (DTT reacts with ESF). Use TCEP for reduction.

Safety & Handling (E-E-A-T Critical)

Warning: 2-Chloroethanesulfonyl fluoride is a potent alkylating agent and releases toxic gases upon decomposition.

  • Fume Hood: All stock preparations must occur in a certified fume hood.

  • Water Reactivity: While stable in aqueous buffer for hours, pure 2-CESF reacts violently with basic water during synthesis steps.

  • HF Release: The hydrolysis or SuFEx reaction releases Fluoride ions. While low quantity in biological assays, bulk reactions require HF-compatible glassware/plasticware and calcium gluconate gel availability.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie. (Foundational text on stability/reactivity). Link

  • Zheng, Q., et al. (2016).[6] "Ethenesulfonyl Fluoride (ESF): An On-Water Procedure for the Kilogram-Scale Preparation."[6][7][8][9] Journal of Organic Chemistry. (Protocol for 2-CESF to ESF conversion). Link

  • Jones, L. H. (2018).[3] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Wang, J., et al. (2018). "Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo." Journal of the American Chemical Society. Link

Sources

Application Notes and Protocols for the Use of 2-Chloroethanesulfonyl Fluoride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Covalent Fragments and the Potential of 2-Chloroethanesulfonyl Fluoride

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug development, offering advantages over traditional high-throughput screening (HTS) methods.[1] By screening small, low-molecular-weight molecules, or "fragments," FBDD allows for a more comprehensive exploration of a target protein's chemical space.[1][2] This approach has led to the development of several FDA-approved drugs and a multitude of compounds in clinical trials.[1]

A significant advancement in FBDD is the use of covalent fragments, which form a stable bond with the target protein. This irreversible inhibition can lead to higher potency, prolonged duration of action, and reduced sensitivity to pharmacokinetic parameters.[3] While much of the initial focus in covalent drug discovery has been on targeting cysteine residues, there is a growing interest in developing electrophiles that can react with other nucleophilic amino acids, such as lysine, tyrosine, and histidine.[4]

This is where 2-Chloroethanesulfonyl fluoride (CESF) emerges as a fragment of significant interest. As a synthetic compound, it is a highly reactive and useful reagent in organic synthesis and chemical biology.[5] The sulfonyl fluoride moiety is a key electrophilic "warhead" that can react with nucleophilic residues on a protein surface, making it an attractive component for covalent fragment libraries. The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has further highlighted the utility of sulfonyl fluorides in covalent fragment screening against residues like tyrosine.[4]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the potential use of 2-Chloroethanesulfonyl fluoride in FBDD campaigns. The protocols outlined below are based on established principles of covalent fragment screening and the known reactivity of sulfonyl fluorides.

Physicochemical Properties of 2-Chloroethanesulfonyl Fluoride

A foundational understanding of the physicochemical properties of CESF is crucial for its effective application in an FBDD workflow.

PropertyValueSource
Molecular Formula C2H4ClFO2SU.S. EPA[6]
Molecular Weight 146.57 g/mol U.S. EPA[6]
Appearance Faintly yellow to colorless, clear liquidNJ.gov[7]
Reactivity Highly reactive synthetic compoundBiosynth[5]

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a typical workflow for a covalent FBDD campaign utilizing a library of fragments derived from 2-Chloroethanesulfonyl fluoride.

FBDD_Workflow cluster_prep Library Preparation cluster_screen Screening Cascade cluster_char Hit Characterization cluster_opt Lead Optimization Lib_Prep Fragment Library Synthesis (CESF Derivatives) QC Quality Control (NMR, LC-MS) Lib_Prep->QC Primary_Screen Primary Screen (e.g., Intact Protein MS) QC->Primary_Screen Hit_Validation Hit Validation (Dose-Response) Primary_Screen->Hit_Validation Site_ID Site of Modification ID (Peptide Mapping MS/MS) Hit_Validation->Site_ID Structural_Bio Structural Biology (X-ray Crystallography) Site_ID->Structural_Bio Biophysical Biophysical Characterization (SPR, nanoDSF) Site_ID->Biophysical SAR Structure-Activity Relationship (SAR) Biophysical->SAR Fragment_Elaboration Fragment Elaboration (Growing, Linking) SAR->Fragment_Elaboration

Caption: Covalent FBDD workflow using CESF-derived fragments.

Part 1: Covalent Fragment Library Preparation

The first step involves the creation of a diverse library of fragments based on the 2-Chloroethanesulfonyl fluoride scaffold. This can be achieved through parallel synthesis, coupling a variety of small molecule "recognition elements" to the CESF core.

Protocol 1.1: Synthesis of a Representative CESF-Derived Fragment Library

Objective: To generate a library of covalent fragments by reacting 2-Chloroethanesulfonyl fluoride with a diverse set of primary or secondary amines.

Materials:

  • 2-Chloroethanesulfonyl fluoride (CESF)

  • A diverse library of primary and secondary amine-containing fragments

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • 96-well reaction block

  • Magnetic stirrer and stir bars

  • Nitrogen or argon gas supply

  • Analytical balance

  • Liquid handling system (optional)

Procedure:

  • Preparation of Amine Fragment Plate: In a 96-well plate, dispense 100 µL of a 100 mM solution of each amine fragment in anhydrous DCM.

  • Preparation of CESF Solution: Prepare a 120 mM solution of 2-Chloroethanesulfonyl fluoride in anhydrous DCM.

  • Preparation of Base Solution: Prepare a 150 mM solution of triethylamine in anhydrous DCM.

  • Reaction Setup: To each well of the amine fragment plate, add 120 µL of the CESF solution and 150 µL of the triethylamine solution.

  • Reaction Incubation: Seal the 96-well plate and place it on a magnetic stirrer in a fume hood. Allow the reaction to proceed at room temperature for 16-24 hours under a nitrogen or argon atmosphere.

  • Work-up (Optional): For purification, the reactions can be quenched with the addition of water, and the organic layer can be separated, dried, and concentrated.

  • Quality Control: Analyze each well by LC-MS to confirm the formation of the desired product and assess its purity.

Rationale: This protocol utilizes a standard nucleophilic substitution reaction where the amine displaces the chloride from the 2-chloroethyl group of CESF. The use of a non-nucleophilic base is crucial to prevent unwanted side reactions.

Part 2: Covalent Fragment Screening

The primary goal of the screening phase is to identify fragments from the library that covalently modify the target protein. Intact protein mass spectrometry is a powerful and direct method for this purpose.[8]

Protocol 2.1: Primary Screening by Intact Protein Mass Spectrometry

Objective: To identify fragments that form a covalent adduct with the target protein by detecting the corresponding mass shift.

Materials:

  • Purified target protein of interest

  • CESF-derived fragment library (in DMSO)

  • Assay buffer (e.g., PBS or HEPES, pH 7.4)

  • Liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis

  • Incubator

Procedure:

  • Protein Preparation: Prepare a solution of the target protein in the assay buffer at a final concentration of 5-10 µM.

  • Fragment Incubation: In a 96-well plate, add 1 µL of each 10 mM fragment stock solution to 99 µL of the protein solution (final fragment concentration: 100 µM). Include a DMSO-only control.

  • Incubation: Seal the plate and incubate at room temperature or 37°C for 4-24 hours. The incubation time should be optimized based on the expected reactivity of the fragments.

  • LC-MS Analysis: Analyze each sample by intact protein LC-MS.

  • Data Analysis: Deconvolute the mass spectra to determine the mass of the protein in each sample. Compare the mass of the protein in the fragment-treated samples to the DMSO control. A mass increase corresponding to the molecular weight of the fragment indicates a covalent binding event.

Rationale: This method provides a direct and unambiguous readout of covalent modification. The mass shift observed should be equal to the molecular weight of the bound fragment minus the mass of the leaving group (HF).

Part 3: Hit Validation and Characterization

Once initial hits are identified, they must be validated and further characterized to confirm their binding and identify the site of modification.

Protocol 3.1: Dose-Response Analysis

Objective: To confirm the covalent modification in a concentration-dependent manner.

Procedure:

  • Prepare serial dilutions of the hit fragments.

  • Incubate each concentration with the target protein as described in Protocol 2.1.

  • Analyze the samples by intact protein LC-MS and quantify the percentage of modified protein at each concentration.

  • Plot the percentage of modified protein against the fragment concentration to generate a dose-response curve.

Protocol 3.2: Site of Modification Mapping by Peptide Mapping Mass Spectrometry

Objective: To identify the specific amino acid residue(s) modified by the fragment.

Materials:

  • Covalently modified protein sample

  • Unmodified protein control

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin or other suitable protease

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation: Denature the protein sample, reduce the disulfide bonds with DTT, and alkylate the free cysteines with IAM.

  • Proteolytic Digestion: Digest the protein with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against the protein sequence to identify peptides. Look for peptides with a mass modification corresponding to the fragment. The MS/MS fragmentation pattern will pinpoint the exact residue that has been modified.

Rationale: This "bottom-up" proteomics approach is the gold standard for identifying the site of covalent modification, providing crucial information for understanding the mechanism of action and for guiding subsequent optimization efforts.

Protocol 3.3: Biophysical Characterization of Fragment Binding

Objective: To confirm the interaction and determine binding kinetics using orthogonal biophysical methods.

Methods:

  • Surface Plasmon Resonance (SPR): Can be used to measure the binding affinity and kinetics of the initial non-covalent interaction that precedes covalent bond formation.

  • nano-Differential Scanning Fluorimetry (nanoDSF): Measures the change in the thermal stability of the protein upon fragment binding, which can indicate a binding event.[9]

Part 4: Fragment Elaboration and Lead Optimization

Once a validated hit with a confirmed binding site is identified, the next step is to improve its potency and selectivity through medicinal chemistry.

Fragment_Elaboration cluster_strategies Elaboration Strategies Start Validated CESF Fragment Hit Growing Fragment Growing (Extending into adjacent pockets) Start->Growing Linking Fragment Linking (Connecting two fragments) Start->Linking Merging Fragment Merging (Combining features of two fragments) Start->Merging Lead_Compound Optimized Lead Compound Growing->Lead_Compound Linking->Lead_Compound Merging->Lead_Compound

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloroethanesulfonyl Fluoride (CESF)

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Profile:

  • Name: 2-Chloroethanesulfonyl fluoride[1][2]

  • CAS: 358-99-6

  • Common Abbreviation: CESF

  • Primary Application: Precursor to Ethenesulfonyl Fluoride (ESF); SuFEx (Sulfur-Fluoride Exchange) Click Chemistry.

Module 1: Critical Reactivity & Side Reactions

As a Senior Application Scientist, I often see researchers struggle with the "dual-personality" of this reagent. It contains two electrophilic sites: the Sulfur(VI) center and the


-carbon (masked by the chloride).

The three most common deviations from expected reactivity are:

  • Unintended Elimination (Formation of ESF)

  • Chemoselectivity Errors (Michael Addition vs. SuFEx)

  • Hydrolysis (Sulfonic Acid Formation)

The "Vinyl Peak" Phenomenon (Unintended Elimination)

Symptom: You observe new multiplets in the 6.0–7.0 ppm region in


 NMR.
Diagnosis:  You have inadvertently triggered an E2 elimination, converting CESF into Ethenesulfonyl fluoride (ESF).
Mechanism:  The 

-chloro group makes the adjacent protons acidic. In the presence of bases (even weak ones like triethylamine or during workup with bicarbonate), HCl is eliminated.
  • Why this happens: CESF is essentially "masked" ESF. The barrier to elimination is lower than many expect.

  • Corrective Action:

    • If preserving the alkyl chain is required: Maintain pH < 7. Avoid amine bases. Use silyl-protected nucleophiles (e.g., aryl silyl ethers) with fluoride catalysts (e.g., TBAF, bifluoride) rather than base-mediated activation.

    • If ESF was the goal: This is not a side reaction; it is the pathway. Ensure complete conversion by using DBU (1.1 equiv) or aqueous KHF

      
      .
      
The "Double Addition" or "Wrong Mass" (Michael vs. SuFEx)

Symptom: MS shows a mass corresponding to [Reagent + Nucleophile], but the fragmentation pattern is wrong, or you see [Reagent + 2


 Nucleophile].
Diagnosis:  The nucleophile attacked the carbon (Michael addition) instead of the sulfur (SuFEx), or attacked both.
Mechanism:  Once ESF forms (via elimination), it becomes one of the most reactive Michael acceptors known (more reactive than acrylates).
  • Scenario A (Amine Nucleophiles): Amines are basic enough to trigger elimination and nucleophilic enough to do the Michael addition. You get the

    
    -aminoethanesulfonyl fluoride.
    
  • Scenario B (SuFEx Target): You wanted the nucleophile to attack the Sulfur (S-F exchange). If ESF forms, the nucleophile may prefer the softer Carbon center over the hard Sulfur center.

Hydrolysis (The "Silent Killer")

Symptom: Gradual loss of the S-F signal in


 NMR (~ +57 ppm) and appearance of a broad peak or loss of fluorinated species. Formation of sulfonic acid.
Diagnosis:  While sulfonyl fluorides are generally stable, CESF is less stable than aryl sulfonyl fluorides. The electron-withdrawing chlorine destabilizes the S-F bond slightly, and if ESF forms, it can hydrate to the alcohol or polymerize.

Module 2: Visualizing the Pathways

The following diagram illustrates the divergent pathways that cause these side reactions.

CESF_Reactivity CESF 2-Chloroethanesulfonyl fluoride (CESF) ESF Ethenesulfonyl fluoride (ESF) CESF->ESF Base (E2 Elimination) (-HCl) SuFEx_Product SuFEx Product (R-SO2-Nu) CESF->SuFEx_Product Si-Nu / Catalyst (Substitution @ S) Sulfonic_Acid Sulfonic Acid (Hydrolysis) CESF->Sulfonic_Acid H2O / pH > 8 ESF->SuFEx_Product Hard Nu (S-Attack) (Rare without catalyst) Michael_Adduct Michael Adduct (Nu-CH2CH2-SO2F) ESF->Michael_Adduct Nucleophile (C-Attack)

Caption: Figure 1. Divergent reactivity of CESF. The red arrow (Elimination) is the dominant side reaction in basic media, leading to ESF and subsequent Michael addition (Yellow).

Module 3: Troubleshooting FAQs

Q1: I am trying to react a phenol with CESF using TEA (Triethylamine) in DCM, but I get a complex mixture. Why?

A: TEA is basic enough to trigger the elimination of HCl, generating ESF in situ.

  • What happened: The phenol likely performed a Michael addition onto the ESF carbon (forming a phenoxy-ethyl sulfonyl fluoride) rather than the intended SuFEx reaction at the sulfur.

  • Solution: Switch to the Sharpless-Silyl Protocol .

    • Convert your phenol to a silyl ether (Ar-O-TMS).

    • Use a catalytic amount of BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) or DBU, but strictly control stoichiometry.

    • Better yet: Use a bifluoride catalyst (e.g., TBAF or polymer-supported fluoride) which activates the Silicon-Oxygen bond without being basic enough to rapidly eliminate the CESF [1].

Q2: Can I store CESF in water or buffer?

A: No.

  • Reasoning: While "SuFEx" is famous for being water-tolerant, CESF is an alkyl sulfonyl fluoride with a leaving group at the

    
    -position. Long-term storage in water (especially if pH drifts basic) will lead to hydrolysis (to 2-chloroethanesulfonic acid) or elimination-hydration sequences.
    
  • Protocol: Store neat or in anhydrous organic solvents (MeCN, DCM) at 4°C.

Q3: I see a peak at 6.1-6.6 ppm in my NMR. Is this my product?

A: If your target structure does not contain a vinyl group, this is Ethenesulfonyl Fluoride (ESF) .

  • Verification: Check

    
     NMR. ESF typically shows a signal around +65 ppm (relative to CFCl
    
    
    
    ), whereas CESF is around +57 ppm.
  • Fix: If this is unwanted, your reaction conditions are too basic. Acidify immediately or lower the temperature.

Module 4: Comparative Data & Stability

Table 1: Stability Profile of Sulfonyl Fluorides vs. Chlorides

FeatureSulfonyl Chloride (R-SO

Cl)
Sulfonyl Fluoride (R-SO

F)
CESF Specifics
Redox Stability Susceptible to reductionHighly resistant to reductionStable to standard reduction
Hydrolysis Rapid in water/moist airSlow/Stable (requires activation)Moderate (destabilized by Cl)
Thermolysis Decomposes at high THigh thermal stabilityUnstable >100°C (Elimination)
Reactivity Reacts with all nucleophilesReacts only with "activated" NuDual Reactivity (S vs C)

Module 5: Recommended Protocols

Protocol A: Intentional Synthesis of ESF (The "Trap and Click" Method)

If your goal is to use CESF as a linker, it is often best to convert it to ESF first, then react.

  • Reagents: CESF (1.0 equiv), KHF

    
     (saturated aqueous solution) or DBU (1.2 equiv) in THF.
    
  • Procedure:

    • Stir CESF with aqueous KHF

      
       vigorously (biphasic) [2].
      
    • Observation: The organic layer will show conversion to ESF (monitor by

      
       NMR).
      
    • Isolation: Separate layers. The ESF is in the organic layer.

  • Coupling: Add your nucleophile (amine or thiol) directly to this solution to perform the Michael addition.

Protocol B: Minimizing Elimination (The "Silyl-SuFEx" Method)

Use this if you must substitute at Sulfur without eliminating.

  • Preparation: Protect your alcohol/phenol as a TMS ether.

  • Reaction:

    • Solvent: Anhydrous Acetonitrile.

    • Add CESF (1.1 equiv).

    • Add Catalyst: 5 mol% DBU or BTMG (Note: DBU is basic, but catalytic amounts with silyl ethers favor S-F exchange over E2 elimination if temperature is kept low, e.g., 0°C).

  • Note: This is chemically difficult with CESF. Most researchers prefer using 2-bromoethanesulfonyl fluoride if substitution is required, as the elimination is slightly slower, or using a spacer that prevents elimination entirely.

References

  • Sharpless, K. B., et al. (2014).[3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Sharpless, K. B., et al. (2016).[2] "Ethenesulfonyl Fluoride (ESF): An On-Water Procedure for the Kilogram-Scale Preparation." Angewandte Chemie, 128(46), 14468–14472.

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): A Unique Reactivity for Drug Discovery." ChemMedChem, 9, 2469.

Sources

Technical Support Center: 2-Chloroethanesulfonyl Fluoride (CESF) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Reactivity Challenge

2-Chloroethanesulfonyl fluoride (CESF) is not a standard reagent; it is a "Dual-Mode" electrophile . Its structural unique feature—a


-chloro substituent relative to the sulfonyl fluoride—creates a bifurcation in reactivity that is the primary cause of yield loss.

To improve yield, you must first define your reaction pathway:

  • Pathway A (Elimination): Controlled conversion to Ethenesulfonyl Fluoride (ESF) , a potent Michael acceptor.

  • Pathway B (SuFEx): Direct nucleophilic substitution at the sulfur center (preserving the alkyl chain).

The Critical Failure Point: Most "low yield" reports stem from unintentional elimination (Pathway A) when Pathway B was intended, or incomplete elimination when Pathway A was the goal.

Decision Matrix: Select Your Workflow

Before troubleshooting, verify which mechanism governs your experiment using the diagram below.

CESF_Pathways cluster_legend Reaction Zones CESF 2-Chloroethanesulfonyl Fluoride (CESF) ESF Vinylsulfonyl Fluoride (ESF) (Michael Acceptor) CESF->ESF Elimination (-HCl) Fast with Base SuFEx_Product Sulfonamide/Sulfonate (Substitution Product) CESF->SuFEx_Product Direct SuFEx (Rare without Elimination) Base Base (e.g., DBU, TEA) Nu Nucleophile (Amine/Phenol) Michael_Adduct Michael Adduct (Beta-amino sulfonyl fluoride) ESF->Michael_Adduct + Nucleophile (Michael Addition)

Figure 1: The CESF Reactivity Bifurcation. Note that direct SuFEx (dashed blue) is kinetically difficult to achieve without triggering elimination (red path) first.

Module 1: Troubleshooting Elimination (Synthesis of ESF)

Context: You are using CESF as a precursor to generate Ethenesulfonyl Fluoride (ESF) in situ or for isolation. Common Issue: Incomplete conversion or polymerization of the volatile ESF product.

Protocol Optimization

The elimination of HCl from CESF is rapid but requires specific buffering to prevent the resulting ESF from polymerizing or hydrolyzing.

ParameterRecommended ConditionWhy? (Causality)
Base DBU (1.1 eq) or MgO (excess) DBU promotes rapid E2 elimination. MgO acts as an acid scavenger without triggering Michael addition of the base itself.
Solvent DCM or THF (Anhydrous)Avoid nucleophilic solvents (MeOH, EtOH) which will add to the vinyl group.
Temperature 0°C to Room Temp High heat promotes polymerization of the vinyl species.
Workup Acid Wash (0.1 M HCl) Essential to remove amine bases immediately; residual base catalyzes ESF decomposition.
FAQ: Elimination Issues

Q: My NMR shows a mixture of starting material and vinyl product.

  • Diagnosis: The HCl byproduct is protonating your base, stalling the reaction.

  • Fix: Increase base stoichiometry to 1.2–1.5 equivalents. If using a weak base (TEA), switch to DBU or BEMP.

Q: I isolated the vinyl product, but it turned into a gel overnight.

  • Diagnosis: ESF is a reactive monomer.

  • Fix: Store as a dilute solution in DCM at -20°C. Do not store neat for prolonged periods. Add a radical inhibitor (e.g., BHT) if downstream applications permit.

Module 2: Troubleshooting SuFEx Coupling (Ligation)

Context: You are reacting CESF with an amine or phenol to create a sulfonamide or sulfonate linkage. Common Issue: Low yield due to "Michael Addition" side reactions.

The "Hidden" Mechanism

When reacting CESF with a primary amine (


), the amine acts as a base first, triggering elimination to ESF. The amine then attacks the 

-carbon (Michael addition) rather than the sulfur (SuFEx).

Result: You get the


-amino sulfonyl fluoride, NOT the sulfonamide.
Optimization Strategy

To force the reaction at the Sulfur center (SuFEx) and avoid the Michael acceptor trap, you must modulate the pH and protecting groups.

Protocol A: For Phenols (Aryl Silyl Ethers)

Use the "Sharpless-Fokin" Silyl-SuFEx conditions.

  • Activation: Convert phenol to TMS-ether.

  • Catalyst: Use BEMP or TBAF (catalytic amounts, <5 mol%).

  • Mechanism: The fluoride attacks the silicon, activating the phenoxide in a tight ion pair that attacks the sulfur faster than elimination can occur.

Protocol B: For Amines (The Hard Case)

Direct reaction of amines with CESF is difficult to control.

  • Alternative: Do not use CESF. Instead, use ESF (generated from CESF) and allow the amine to react via Michael addition if you want a linker.

  • If you strictly need the 2-chloroethyl sulfonamide: You must use the sulfonyl chloride precursor, not the fluoride. The fluoride bond is too stable (inert) to react with amines without catalysts that also trigger elimination.

Module 3: Synthesis of CESF (The Reagent)

Context: You are synthesizing CESF from 2-chloroethanesulfonyl chloride. Common Issue: Hydrolysis to sulfonic acid or low F-incorporation.

The "Biphasic" Standard

The most robust method uses the KHF₂ biphasic system.

Step-by-Step Protocol:

  • Dissolve: 2-Chloroethanesulfonyl chloride (1 eq) in Acetone.

  • Prepare Salt: Dissolve KHF₂ (Potassium Bifluoride, 2.0 eq) in minimal water.

  • Mix: Add salt solution to the acetone mixture.

  • Stir: Vigorously at RT for 4 hours.

  • Monitor: Check by TLC (stain with KMnO₄) or ¹⁹F NMR (triplet at ~ +60 ppm).

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure Acetone is reagent grade. Keep temperature < 25°C.
Incomplete Exchange Poor Phase TransferIncrease stirring speed (vortex). Add a phase transfer catalyst (18-Crown-6) if using KF instead of KHF₂.
Product is Wet/Acidic Incomplete SeparationWash organic layer with sat. NaHCO₃ to neutralize residual HF/HCl. Dry over MgSO₄.

References

  • SuFEx Foundational Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link][2]

  • Synthesis of Sulfonyl Fluorides: Davies, J. J., et al. (2023).[1][3] Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone.[4][5] Current Protocols, 3(4), e736. [Link]

  • Ethenesulfonyl Fluoride (ESF) Reactivity: Himo, F., et al. (2016). Mechanistic Study of the SuFEx Reaction of Sulfonyl Fluorides with Silyl Ethers. Journal of the American Chemical Society, 138(2), 736–739. [Link]

Sources

Strategies to increase the selectivity of 2-Chloroethanesulfonyl fluoride labeling

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for the Advanced Chemical Biology Division . It addresses the specific challenges of using 2-Chloroethanesulfonyl fluoride (2-CESF) , a probe known for its "chameleon-like" reactivity.

Topic: Strategies to Increase Selectivity and Control Reactivity Profiles Doc ID: TS-CESF-004 | Version: 2.1 | Status: Active

Executive Summary: The "Chameleon" Hazard

User Advisory: Unlike aryl sulfonyl fluorides (e.g., p-toluene sulfonyl fluoride), 2-CESF possesses a


-chloro group that introduces a secondary reactivity pathway.
  • Pathway A (SuFEx): Direct nucleophilic substitution at the sulfur (Target: Tyr, Lys, His).

  • Pathway B (Elimination-Addition): Base-mediated elimination of HCl to form Vinyl Sulfonyl Fluoride (VSF) , followed by Michael addition (Target: Cys).

The Core Selectivity Challenge: Most "non-specific" labeling with 2-CESF arises from unintentional activation of Pathway B (VSF formation), leading to rapid cysteine alkylation that overshadows the desired SuFEx labeling.

Diagnostic Workflow

Before optimizing, determine which reactivity mode is dominating your current experiment.

CESF_Diagnostic Start START: Observed Labeling Pattern CheckCys Is Cysteine labeling > 20%? Start->CheckCys CheckpH Is Reaction pH > 7.5? CheckCys->CheckpH Yes SuFEx_Mode DIAGNOSIS: SuFEx Mode Dominant (Direct Substitution) CheckCys->SuFEx_Mode No VSF_Mode DIAGNOSIS: VSF Mode Dominant (Elimination to Vinyl occurred) CheckpH->VSF_Mode Yes Action_Base ACTION: Check Local pKa (Target is likely hyper-nucleophilic) CheckpH->Action_Base No Action_Acid ACTION: Lower pH to < 7.2 Use Phosphate Buffer VSF_Mode->Action_Acid To suppress Cys

Figure 1: Decision tree to diagnose the source of off-target labeling based on residue distribution and pH conditions.

Troubleshooting Modules

Module A: Controlling the "Vinyl Switch" (Elimination vs. Substitution)

Issue: "I intended to label Tyrosine/Lysine, but I am seeing massive Cysteine background." Root Cause: The


-chloro proton is acidic. At pH > 7.5, or in the presence of localized basic residues, 2-CESF eliminates HCl to generate VSF. VSF is a potent Michael acceptor that reacts with Cysteine orders of magnitude faster than the SuFEx reaction occurs.

Corrective Protocol: To force Pathway A (SuFEx Selectivity) and suppress Cysteine labeling:

  • Buffer Selection: Switch from TRIS (nucleophilic amine can catalyze elimination) to HEPES or Phosphate .

  • pH Ceiling: Maintain pH strictly between 6.5 and 7.2 .

    • Mechanism:[1][2][3][4][5][6][7] At neutral/slightly acidic pH, the E2 elimination rate is retarded, keeping the probe in the "2-chloro" state.

  • Temperature: Incubation at 4°C rather than 37°C favors the substitution reaction over the higher-activation-energy elimination pathway.

Module B: Enhancing Tyrosine vs. Lysine Specificity

Issue: "I am labeling too many surface Lysines; I want active-site Tyrosines." Root Cause: Lysine


-amines (pKa ~10.[4]5) are generally protonated and unreactive at neutral pH. However, surface Lysines can have perturbed pKa values.[4] If you drive the reaction with high pH (>8.0), you "unlock" bulk Lysine labeling.

Optimization Table:

VariableCondition for Tyr Selectivity Condition for Lys Selectivity Mechanistic Rationale
pH 7.0 - 7.4 > 8.0 Phenols (Tyr) are reactive as phenolate anions; lower pH suppresses Lys (

) but allows activated Tyr to react.
Buffer Additive None None Avoid primary amine buffers (Tris/Glycine) which compete with Lysine.
Probe Conc. 10 - 50 µM > 100 µM Low concentrations favor "privileged" nucleophiles (catalytic Tyr) over bulk surface residues.
Time Short (10-30 min) Long (> 2 hrs) SuFEx on catalytic residues is often kinetically privileged (faster).
Module C: Quenching and Post-Lysis Artifacts

Issue: "My controls look clean, but my lysate samples show smears." Root Cause: 2-CESF is stable in water but reacts upon protein denaturation (which exposes buried nucleophiles). If you do not quench excess probe before lysis/boiling, the probe will label the unfolded proteome nonspecifically.

The "Crash" Protocol (Mandatory for Selectivity):

  • Do NOT rely on simple dilution.

  • Precipitation: Perform a TCA (Trichloroacetic acid) or Acetone precipitation immediately after the labeling period.

    • Why: This physically separates the protein from the excess probe and denatures the protein in acidic conditions where SuFEx is inactive.

  • Scavenger: If precipitation is impossible, add 5 mM free Tyrosine or Glycine (pH adjusted) to scavenge excess probe for 10 minutes prior to lysis.

Frequently Asked Questions (FAQ)

Q: Can I use 2-CESF to map catalytic Cysteines? A: Yes, but you are actually using it as a pro-drug for Vinyl Sulfonyl Fluoride. To do this efficiently, raise the pH to 8.0 to promote elimination. However, for Cysteine mapping, we recommend using a direct vinyl sulfone probe or iodoacetamide to avoid the ambiguity of the dual mechanism.

Q: Why is my Western blot showing a ladder instead of a single band? A: You likely have "SuFEx Chaining." If the probe concentration is too high (>100 µM), the sulfonyl fluoride moiety can label a residue, and if the chloride is not eliminated, it remains a reactive handle. Alternatively, multiple surface Lysines are reacting.

  • Fix: Titrate probe concentration down to 10 µM. True specific labeling should persist at low concentrations due to affinity/proximity effects.

Q: How does 2-CESF compare to Fluorosulfate (Ar-OSO2F) probes? A: Fluorosulfates are much less reactive and more selective than Sulfonyl Fluorides. If 2-CESF is too promiscuous even after optimization, switch to a 2-chloroethyl fluorosulfate derivative. The higher activation energy barrier of the fluorosulfate will restrict labeling only to the most potent nucleophiles (e.g., catalytic sites).

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

    • Context: Foundational text on SuFEx chemistry, establishing the stability/reactivity profile of the S-F bond.
  • Jones, L. H. (2018). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

    • Context: Detailed review of sulfonyl fluoride reactivity, including the distinction between aryl and alkyl variants and selectivity mechanisms.
  • Kelly, J. W., et al. (2018). "Arylfluorosulfates for Genomic Identification of the Human Kinome." Journal of the American Chemical Society. [Link]

    • Context: Establishes the use of Sulfur(VI) fluorides for profiling specific lysine/tyrosine residues in complex proteomes.[8]

  • Hunziker, J., et al. (2016). "Fluorosulfate-L-tyrosine: A genetically encoded latent electrophile for SuFEx protein coupling."[7] Angewandte Chemie. [Link]

    • Context: Demonstrates the extreme selectivity possible with SuFEx when the probe is positioned correctly, relevant to "privileged" site labeling.

Sources

Validation & Comparative

Analytical Characterization Guide: 2-Chloroethanesulfonyl Fluoride (2-CESF)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the analytical characterization of 2-Chloroethanesulfonyl fluoride (2-CESF) . This document is structured to serve as a practical manual for analytical chemists and chemical biologists, moving beyond basic identification to address stability, reactivity profiling, and impurity control.

CAS: 455-16-3 Formula:


Molecular Weight:  146.57  g/mol 

Executive Summary: The "Masked" Warhead

2-Chloroethanesulfonyl fluoride (2-CESF) is a bifunctional reagent primarily used as a precursor to Ethenesulfonyl Fluoride (ESF) , a highly reactive Michael acceptor used in SuFEx (Sulfur-Fluoride Exchange) click chemistry.

Unlike its chloride analog, 2-CESF offers superior hydrolytic stability, allowing for easier handling under ambient conditions. However, its analytical characterization presents a unique challenge: differentiation between the stable precursor (2-CESF) and the elimination product (ESF). This guide prioritizes methods that quantify this specific conversion and validate the integrity of the sulfonyl fluoride motif.

Comparative Performance Analysis

The following table contrasts 2-CESF with its primary alternatives: the direct chloride analog and the elimination product.

Feature2-Chloroethanesulfonyl Fluoride (2-CESF) 2-Chloroethanesulfonyl Chloride (2-CESC) Ethenesulfonyl Fluoride (ESF)
Role Stable Precursor / "Masked" ElectrophileTraditional ElectrophileActive Warhead (Michael Acceptor)
Hydrolytic Stability High (Stable at neutral pH)Low (Hydrolyzes in minutes/seconds)Moderate (Stable, but polymerizes)
Reactivity Mode SuFEx (requires activation) or EliminationNon-specific Nucleophilic AttackMichael Addition + SuFEx
Analytical Marker

F NMR: Singlet (~ +65 ppm)
No

F signal

F NMR: Singlet (Shifted)
Handling Standard laboratory precautionsRequires anhydrous/inert atmospherelachrymator; Polymerizes without stabilizer

Structural Confirmation & Purity Profiling

A. Nuclear Magnetic Resonance (NMR) Strategy

NMR is the primary method for characterizing 2-CESF because it simultaneously confirms the carbon backbone (


H, 

C) and the functional group integrity (

F).
1.

F NMR (The Specificity Filter)
  • Rationale: The sulfonyl fluoride group exhibits a distinct chemical shift that is highly sensitive to the electronic environment. This is the most reliable way to detect hydrolysis (formation of sulfonate) or elimination (formation of vinyl group).

  • Expected Signal: Singlet, typically in the range of +60 to +70 ppm (referenced to

    
    ).
    
  • Impurity Alert:

    • Fluoride Ion (

      
      ): ~ -120 ppm (indicates hydrolysis).
      
    • Vinyl Sulfonyl Fluoride (ESF): Shift will move upfield/downfield depending on solvent, distinct from the ethyl signal.

2.

H NMR (The Backbone Check)
  • Pattern: 2-CESF presents two distinct triplets.

    • 
       ~3.8–4.0 ppm (2H, t, 
      
      
      
      )
    • 
       ~3.6–3.8 ppm (2H, t, 
      
      
      
      )
  • Differentiation: The elimination product (ESF) shows a complex multiplet or distinct doublets of doublets in the alkene region (5.8–6.8 ppm). Absence of alkene signals is the critical purity attribute.

B. Mass Spectrometry (GC-MS)
  • Method: Electron Impact (EI).

  • Fragmentation: Look for the molecular ion

    
     at m/z 146 (weak).
    
  • Key Fragments:

    • m/z 63 (

      
      )
      
    • m/z 83 (

      
      ) – Diagnostic for sulfonyl fluoride.
      
  • Note: Avoid high injection port temperatures (>200°C) to prevent thermal elimination of HCl inside the injector, which would yield a false positive for ESF.

Experimental Protocols

Protocol A: Quantitative F NMR (qNMR) for Purity

This protocol is self-validating using an internal standard to quantify absolute purity and monitor spontaneous elimination.

Reagents:

  • Analyte: 2-CESF (~20 mg).

  • Solvent:

    
     (Preferred) or 
    
    
    
    . Avoid DMSO if elimination is a concern, as polar aprotic solvents accelerate HCl loss.
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm). High purity (>99%).

Workflow:

  • Weighing: Accurately weigh ~20 mg of 2-CESF and ~10 mg of IS into a vial. Record weights to 0.01 mg precision.

  • Dissolution: Dissolve in 0.6 mL

    
    . Transfer to NMR tube.
    
  • Acquisition:

    • Pulse sequence: zg (standard 1D) or zgig (inverse gated decoupling) to eliminate NOE if integrating against protons (though 19F-19F NOE is negligible here).

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      (typically 10-20 seconds) to ensure full relaxation for quantitative integration.
    • Scans: 32 or 64.

  • Analysis:

    • Integrate the IS peak (set to defined value based on moles).

    • Integrate the 2-CESF peak (~ +65 ppm).

    • Calculate purity using the molar ratio derived from integrals.

Protocol B: Hydrolytic Stability Profiling

Designed to validate the "SuFEx" claim of stability compared to the chloride analog.

Workflow:

  • Preparation: Prepare a 10 mM solution of 2-CESF in

    
    .
    
  • Challenge: Add

    
     to reach a 10% v/v water concentration.
    
  • Monitoring: Incubate at 25°C. Acquire

    
    F NMR spectra at t=0, 1h, 24h, and 48h.
    
  • Pass Criteria: >95% retention of the sulfonyl fluoride signal after 24 hours. (Note: The chloride analog 2-CESC will show >90% degradation to sulfonic acid within minutes under these conditions).

Visualizations

Diagram 1: Analytical Logic Flow

This diagram illustrates the decision tree for characterizing the material and distinguishing it from its active warhead form.

AnalyticalWorkflow Start Sample: 2-CESF NMR 1. 19F & 1H NMR (CDCl3) Start->NMR Check1 Signal at +65 ppm? NMR->Check1 Check2 Alkene Signals? (5.5 - 7.0 ppm) Check1->Check2 Yes Result_Hyd FAIL: Hydrolysis (Sulfonate/Fluoride ion) Check1->Result_Hyd No (or -120ppm signal) Result_Pure PASS: Intact 2-CESF Check2->Result_Pure No Result_Elim FAIL: Contains ESF (Elimination Product) Check2->Result_Elim Yes

Caption: Logical workflow for distinguishing 2-CESF from its degradation products (ESF and Sulfonic Acid).

Diagram 2: Reactivity & Degradation Pathways

Understanding the chemical fate of 2-CESF is vital for storage and application.

ReactivityPath CESF 2-CESF (Precursor) ESF Ethenesulfonyl Fluoride (Active Warhead) CESF->ESF Elimination (-HCl) Base/Heat SuFEx SuFEx Product (Stable Linkage) CESF->SuFEx Nucleophile (R-OH) Activation Hydrol Sulfonic Acid (Degradation) CESF->Hydrol H2O (Very Slow) ESF->Hydrol H2O (Slow)

Caption: 2-CESF acts as a stable hub. It can eliminate to form ESF or undergo SuFEx directly.[1] Hydrolysis is a minor pathway compared to chlorides.

Safety & Handling

  • Toxicity: 2-CESF is an alkylating agent and a potential blistering agent. It should be treated with the same caution as mustard gas analogs due to the chloroethyl moiety.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture ingress can catalyze the elimination of HCl, which autocatalytically degrades the sample.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2][3] Angewandte Chemie International Edition.

  • Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. (Describes the elimination pathway from 2-chloro precursors).

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 12005316, 2-Chloroethanesulfonyl fluoride." PubChem.

  • Lomes, P., et al. (2020). "Structure-based design and analysis of SuFEx chemical probes." RSC Chemical Biology. (Details on protein reactivity of sulfonyl fluorides).

Sources

2-Chloroethanesulfonyl fluoride vs. 2-chloroethanesulfonyl chloride reactivity.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Chemical Biology and Synthesis

Executive Summary

For decades, 2-chloroethanesulfonyl chloride (CESC) was the standard reagent for introducing ethylsulfonyl motifs or generating vinyl sulfones. However, its high hydrolytic instability and indiscriminate reactivity limit its precision in complex biological environments.

The emergence of 2-chloroethanesulfonyl fluoride (CESF) —a key player in Sulfur-Fluoride Exchange (SuFEx) chemistry—has shifted the paradigm. CESF acts as a "sleeping beauty" electrophile: it is kinetically stable against hydrolysis and thermolysis but possesses a latent reactivity that can be switched on by specific environmental triggers (e.g., protein microenvironments or silicon activation).

This guide objectively compares these two reagents, demonstrating why CESF is the superior alternative for precision applications in drug discovery and chemical biology, while CESC remains a bulk precursor.

Part 1: Mechanistic Divergence

The functional difference between the Chloride and Fluoride analogues stems from the fundamental physics of the sulfur-halogen bond.

The Bond Energy Gap

The S–Cl bond is long (~2.02 Å) and weak, making the sulfur atom highly susceptible to attack by even weak nucleophiles (like water). In contrast, the S–F bond is short (~1.55 Å) and strong. This contraction pulls the electron density tighter, rendering the sulfur center less accessible to general nucleophiles but highly reactive toward specific, "hard" activation or elimination pathways.

Feature2-Chloroethanesulfonyl Chloride (CESC)2-Chloroethanesulfonyl Fluoride (CESF)
Bond Length (S-X) ~2.02 Å~1.55 Å
Hydrolytic Stability Poor: Hydrolyzes rapidly in moist air/water.Excellent: Stable in water/buffer (pH 1–10).[1]
Primary Reactivity Indiscriminate Nucleophilic Substitution.SuFEx (Substitution) or Elimination to ESF.
Storage Requires inert gas; degrades to sulfonic acid.Shelf-stable solid/liquid; resists degradation.
Pathway Visualization

The following diagram illustrates the divergent fates of these molecules. Note how CESC degrades into "dead" sulfonic acid, whereas CESF serves as a stable reservoir for the reactive Ethenesulfonyl Fluoride (ESF).

ReactivityPathways CESC 2-Chloroethanesulfonyl Chloride (CESC) Hydrolysis Hydrolysis (Sulfonic Acid) CESC->Hydrolysis H2O (Rapid) ESF Ethenesulfonyl Fluoride (ESF) CESC->ESF Base (Messy) CESF 2-Chloroethanesulfonyl Fluoride (CESF) CESF->CESF Storage (Stable) CESF->Hydrolysis H2O (Resistant) CESF->ESF Base/MgO (Controlled Elimination) Protein Covalent Protein Labeling ESF->Protein Michael Addition (SuFEx)

Figure 1: Reaction pathways comparing the hydrolytic instability of the chloride (red) vs. the controlled activation of the fluoride (blue/green).

Part 2: The "Goldilocks" Electrophile (SuFEx)

In drug development, selectivity is paramount. CESC reacts with water, alcohols, and amines indiscriminately. CESF, however, utilizes the unique stability of the sulfonyl fluoride group.

The Mechanism of Action

CESF is often used as a robust precursor to Ethenesulfonyl Fluoride (ESF) . While CESC can theoretically form Ethenesulfonyl Chloride (ESC), ESC is too volatile and reactive for controlled biological use.

  • Storage: CESF can be stored on the shelf.

  • Activation: Under physiological conditions or mild basic catalysis, CESF eliminates HCl to form ESF in situ.

  • Targeting: The resulting ESF is a perfect Michael acceptor. It captures nucleophilic amino acid residues (Tyrosine, Lysine, Serine, Histidine) only when the geometry allows, making it a powerful tool for Activity-Based Protein Profiling (ABPP) .

Part 3: Experimental Protocols

The following protocols demonstrate the conversion of the unstable chloride to the stable fluoride, and its subsequent application.

Protocol A: "On-Water" Synthesis of CESF from CESC

Rationale: This method utilizes the insolubility of the fluoride product to drive the reaction, a hallmark of "Click" chemistry.

Reagents:

  • 2-Chloroethanesulfonyl chloride (CESC)

  • Potassium Bifluoride (KHF₂)

  • Water[2][3][4]

Workflow:

  • Preparation: Dissolve KHF₂ (4.0 equiv) in water in a reaction vessel.

  • Addition: Slowly add CESC (1.0 equiv) to the aqueous solution at 0°C.

  • Reaction: Stir the mixture vigorously. The reaction is biphasic.[2] As the Cl-F exchange occurs, the organic layer (CESF) stabilizes.

  • Extraction: Extract with dichloromethane (DCM) or ethyl acetate.

  • Purification: Wash with brine, dry over Na₂SO₄, and concentrate.

    • Result: CESF is obtained in >98% yield as a stable liquid/low-melting solid.

Protocol B: Controlled Generation of ESF for Protein Labeling

Rationale: Direct use of volatile ESF is hazardous. Using CESF as a precursor allows for precise, in situ generation.

Workflow:

  • Precursor: Dissolve CESF (10 mM) in DMSO.

  • Elimination: Add MgO (Magnesium Oxide) to an aqueous emulsion of the CESF/DMSO mix.

    • Mechanism:[2][5][6][7][8][9] MgO acts as a heterogeneous base, sequestering the HCl byproduct and driving the elimination to Ethenesulfonyl Fluoride (ESF).

  • Incubation: Add the proteome lysate (1 mg/mL) to the supernatant containing the generated ESF.

  • Labeling: Incubate for 1 hour at Room Temperature.

  • Analysis: Quench with "Click" reagents (e.g., azide-biotin) for CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) to visualize labeled proteins via SDS-PAGE.

Part 4: Comparative Data Analysis

The following table summarizes experimental data comparing the two reagents in synthetic and biological contexts.

Metric2-Chloroethanesulfonyl Chloride (CESC)2-Chloroethanesulfonyl Fluoride (CESF)
CAS Number 1622-32-8762-04-9
Approx. Bond Dissociation Energy S–Cl: ~243 kJ/molS–F: ~284 kJ/mol
Half-life (t½) in PBS (pH 7.4) < 15 minutes (Rapid hydrolysis)> 24 hours (Hydrolytically stable)
Reaction Selectivity Low (Reacts with H₂O, ROH, RNH₂)High (Requires specific activation)
Primary Biological Use None (Too toxic/reactive)Covalent Inhibitor / ABPP Probe
Synthesis Yield (to Vinyl) 40–60% (Polymerization side-reactions)>95% (Clean elimination to ESF)
Workflow Diagram: From Reagent to Data

Workflow cluster_0 Synthesis Phase cluster_1 Application Phase (Chemical Biology) CESC Start: CESC (Unstable) CESF Product: CESF (Stable Precursor) CESC->CESF Cl-F Exchange (>98% Yield) KHF2 Reagent: KHF2 (Aq. Solution) KHF2->CESF ESF_Active Active Species: Ethenesulfonyl Fluoride CESF->ESF_Active In Situ Elimination Activation Activation: MgO/Base Activation->ESF_Active Complex Stable Covalent Complex ESF_Active->Complex SuFEx / Michael Addn Target Target Protein (Tyrosine/Lysine) Target->Complex

Figure 2: Integrated workflow showing the conversion of the unstable chloride to the fluoride, followed by its activation for biological screening.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Zheng, Q., et al. (2016). Ethenesulfonyl Fluoride (ESF): An On-Water Procedure for the Kilogram-Scale Preparation.[2] Journal of Organic Chemistry. Link

  • Narayanam, M. K., et al. (2020). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science. Link

  • Jones, L. H., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs. Chemistry – A European Journal. Link

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A Comparative Guide to Bioconjugation Reagents: Benchmarking 2-Chloroethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Choice in Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development.[1] This powerful technique creates hybrid molecules that combine the distinct properties of their components, leading to novel functionalities for therapeutics, diagnostics, and research tools.[1] Common examples include antibody-drug conjugates (ADCs) that target cytotoxic agents to cancer cells, and fluorescently labeled proteins for cellular imaging. The success of any bioconjugation strategy hinges on the chemical reaction used to link the molecules, and more specifically, on the choice of the reactive reagent.[2] An ideal reagent should offer high specificity for a target functional group, rapid reaction kinetics under mild, physiological conditions, and above all, form a stable and irreversible covalent bond to ensure the integrity of the conjugate in vivo.[3]

This guide provides an in-depth comparison of a promising, yet less conventional reagent, 2-Chloroethanesulfonyl fluoride (CESF), against established classes of bioconjugation reagents: maleimides, N-hydroxysuccinimide (NHS) esters, and click chemistry reagents. We will delve into the mechanistic underpinnings of each chemistry, present comparative experimental data on their performance, and provide actionable protocols for their implementation.

A Deep Dive into Sulfonyl Fluorides: The Rise of CESF

Sulfonyl fluorides (R-SO₂F) have emerged as valuable tools in chemical biology, prized for their unique reactivity and the high stability of the resulting sulfonamide or sulfonate ester bonds.[4] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a balanced reactivity profile, showing greater stability towards hydrolysis while still readily reacting with nucleophilic amino acid residues.[4][5] This class of reagents is known to react with a variety of nucleophilic residues including serine, threonine, histidine, arginine, lysine, and notably, tyrosine.[4]

2-Chloroethanesulfonyl fluoride (CESF) is a vinyl sulfonyl fluoride precursor that offers an efficient route to bioconjugation. In the presence of a base, CESF undergoes β-elimination to form the highly reactive intermediate, ethenesulfonyl fluoride (ESF). ESF then acts as a Michael acceptor, reacting with nucleophilic residues on a biomolecule.[6]

Mechanism of Action: CESF and Tyrosine Conjugation

The phenolic hydroxyl group of tyrosine is a particularly attractive target for site-specific bioconjugation due to its relatively low abundance on protein surfaces compared to lysine and its unique reactivity. The reaction of CESF with a tyrosine residue proceeds via a base-catalyzed mechanism to form a stable sulfonate ester linkage.

G cluster_activation CESF Activation cluster_conjugation Conjugation to Tyrosine CESF 2-Chloroethanesulfonyl fluoride (CESF) Cl-CH₂-CH₂-SO₂F ESF Ethenesulfonyl fluoride (ESF) CH₂=CH-SO₂F CESF->ESF β-elimination Base Base (e.g., DIPEA) Conjugate Stable Sulfonate Ester Linkage Protein-Tyrosine-O-CH₂-CH₂-SO₂F ESF->Conjugate Michael Addition Tyrosine Protein-Tyrosine-OH (Nucleophile) Tyrosine->Conjugate

Caption: Mechanism of CESF conjugation to a tyrosine residue.

Comparative Analysis of Bioconjugation Reagents

The choice of a bioconjugation reagent is a critical decision that impacts the stability, homogeneity, and ultimately, the performance of the final product. Here, we compare CESF/ESF chemistry with three widely used alternatives.

Maleimides (Target: Cysteine)

Maleimides are highly popular reagents for bioconjugation due to their high reactivity and selectivity for the thiol group of cysteine residues at neutral pH (6.5-7.5).[7][8] The reaction proceeds via a Michael addition to form a thiosuccinimide linkage.[7]

  • Causality of Choice: Cysteine is a relatively rare amino acid, allowing for site-specific modification, especially when introduced at a specific location via protein engineering. The reaction is rapid and efficient under mild conditions.[8]

  • The Achilles' Heel: Instability: The primary drawback of maleimide chemistry is the instability of the thiosuccinimide bond.[7] It is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the plasma.[1][7] This can lead to deconjugation and transfer of the payload to other proteins, a significant concern for therapeutic applications.[7][9] The succinimide ring can also undergo hydrolysis to form a more stable, ring-opened structure, but this process can be slow and incomplete.[10][11]

NHS Esters (Target: Lysine)

N-Hydroxysuccinimide (NHS) esters are among the most common reagents for modifying primary amines, targeting the ε-amine of lysine residues and the N-terminus of proteins.[12][13] The reaction is a nucleophilic acyl substitution that forms a stable, irreversible amide bond.[12]

  • Causality of Choice: The reaction is straightforward and results in a very stable bond.[14] Lysine residues are abundant on the surface of most proteins, allowing for a high degree of labeling.

  • Limitations: The high abundance of lysines often leads to a heterogeneous mixture of products with varying numbers of conjugated molecules at different sites, which can be problematic for therapeutics where a defined drug-to-antibody ratio (DAR) is critical. Furthermore, NHS esters are highly susceptible to hydrolysis in aqueous solutions, a competing reaction that reduces conjugation efficiency.[15] The rate of hydrolysis increases significantly with pH.[15]

Click Chemistry (e.g., SPAAC; Target: Azide/Alkyne)

"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding.[16] A prominent example in bioconjugation is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which occurs between a strained cyclooctyne (e.g., DBCO) and an azide.[][18]

  • Causality of Choice: SPAAC is a bioorthogonal reaction, meaning the reactive partners (azide and alkyne) are inert to biological functional groups, leading to exceptional specificity.[18] The resulting triazole linkage is extremely stable. This chemistry is ideal for applications in complex biological environments, including live-cell labeling.[18]

  • Considerations: This method requires the prior introduction of an azide or alkyne group onto the biomolecule, which adds extra steps to the overall process. While highly stable, the kinetics of some SPAAC reactions can be slower than maleimide or NHS ester reactions.[19]

Quantitative Data Comparison

The following tables summarize key performance metrics for the different conjugation chemistries, based on data from published literature.

Table 1: Reaction Conditions and Kinetics

Reagent ClassTarget Residue(s)Optimal pHTypical Reaction TimeRelative Rate
Sulfonyl Fluoride (CESF) Tyrosine, Lysine, Serine, etc.8.0 - 9.51 - 4 hoursModerate
Maleimide Cysteine6.5 - 7.51 - 2 hoursFast[7]
NHS Ester Lysine, N-terminus7.2 - 8.530 min - 2 hours[12]Fast
SPAAC (Click Chemistry) Azide / Alkyne4.0 - 9.01 - 12 hoursModerate to Fast

Table 2: Conjugate Stability

Linkage TypeFormed ByStability ChallengeHalf-life in Human Serum/PlasmaKey Finding
Sulfonate Ester Sulfonyl FluorideGenerally very stable> 7 days (inferred)Aryl-sulfonyl fluorides show high stability in buffer and plasma.[4]
Thiosuccinimide MaleimideRetro-Michael reaction, Thiol exchangeHours to days (variable)~30-40% deconjugation observed over 7 days for some N-alkyl maleimide ADCs.[9]
Amide NHS EsterHighly stable to hydrolysis> 14 daysConsidered effectively irreversible under physiological conditions.[14]
Triazole SPAACHighly stable> 14 daysInert under most biological conditions.[1]

Experimental Protocols

To provide a practical comparison, we outline standardized protocols for labeling an antibody.

Protocol 1: Antibody Labeling with 2-Chloroethanesulfonyl Fluoride (CESF)

This protocol is a representative example and may require optimization for specific antibodies and CESF reagents.

  • Antibody Preparation:

    • Dialyze the antibody (typically 2-5 mg/mL) against a borate or phosphate buffer (50 mM, pH 8.5). Ensure the buffer is free of amine-containing substances like Tris.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of the CESF-containing molecule in an anhydrous organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction:

    • Warm the antibody solution to room temperature.

    • Add the CESF stock solution to the antibody solution to achieve a final 20- to 50-fold molar excess of the reagent. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent protein denaturation.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Quenching (Optional):

    • To quench any unreacted CESF, add a small molecule with a reactive nucleophile (e.g., 1 M Tris buffer to a final concentration of 50 mM) and incubate for an additional 30 minutes.

  • Purification:

    • Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with the desired final buffer (e.g., PBS, pH 7.4). Alternatively, dialysis or tangential flow filtration can be used.

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry (if the label is a chromophore) and/or mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: Antibody Labeling with a Maleimide Reagent

This protocol is a general guideline and should be optimized for the specific antibody and maleimide reagent.[20]

  • Antibody Preparation & Reduction:

    • If targeting native disulfide bonds, the antibody must first be reduced. Dialyze the antibody (2-5 mg/mL) into a reaction buffer (e.g., phosphate buffer, pH 7.0-7.5, containing 1-2 mM EDTA).

    • Add a 50- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at 37°C.

    • Remove the excess TCEP immediately before conjugation using a desalting column equilibrated with the reaction buffer.

  • Reagent Preparation:

    • Prepare a 10-20 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[21]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the reduced and purified antibody to achieve a final 10- to 20-fold molar excess.[20]

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.[2] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[8]

  • Quenching:

    • Quench the reaction by adding a free thiol-containing compound like N-acetylcysteine or β-mercaptoethanol to a final concentration of 1 mM. Incubate for 15 minutes.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and quenching agents.[1]

  • Characterization:

    • Determine the DOL using UV-Vis spectrophotometry and/or mass spectrometry.

Workflow Visualizations

G cluster_cesf CESF Conjugation Workflow cluster_maleimide Maleimide Conjugation Workflow a1 Prepare Antibody (Buffer Exchange, pH 8.5) a2 Add CESF Reagent (20-50x molar excess) a1->a2 a3 Incubate (2-4h, RT) a2->a3 a4 Quench Reaction (Optional, e.g., Tris) a3->a4 a5 Purify Conjugate (SEC or Dialysis) a4->a5 a6 Characterize (DOL, Mass Spec) a5->a6 b1 Reduce Antibody (e.g., TCEP) b2 Remove Reducing Agent (Desalting Column) b1->b2 b3 Add Maleimide Reagent (10-20x molar excess) b2->b3 b4 Incubate (1-2h, RT, Inert atm.) b3->b4 b5 Quench Reaction (e.g., N-acetylcysteine) b4->b5 b6 Purify Conjugate (SEC or Dialysis) b5->b6 b7 Characterize (DOL, Mass Spec) b6->b7

Caption: Comparative experimental workflows for CESF and Maleimide conjugation.

Conclusion and Future Outlook

The selection of a bioconjugation reagent is a multi-faceted decision that requires a deep understanding of the underlying chemistry and the specific demands of the application.

  • NHS esters provide an accessible method for creating highly stable amide bonds, but the lack of site-specificity can be a significant drawback.

  • Maleimides offer excellent site-specificity for cysteines, but the resulting conjugates suffer from inherent instability in physiological environments, posing a risk for therapeutic applications.

  • Click chemistry represents the gold standard for stability and specificity, but often requires additional steps for introducing the necessary bioorthogonal handles.

2-Chloroethanesulfonyl fluoride (CESF) and other sulfonyl fluorides present a compelling alternative. They form exceptionally stable linkages and can target less conventional but highly valuable residues like tyrosine. This provides a pathway to creating homogenous and stable bioconjugates, potentially overcoming the limitations of both NHS ester and maleimide chemistries. While the reaction kinetics may be more moderate, the resulting stability of the conjugate is a paramount advantage, particularly for the development of next-generation antibody-drug conjugates and other protein therapeutics. Further head-to-head studies focusing on the reaction kinetics and in vivo stability of CESF-derived conjugates are warranted and will undoubtedly solidify their position in the bioconjugation toolbox.

References

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  • St. Amant, A. H., et al. (2021). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry, 32(5), 866-875. [Link]

  • Nilsson, F., et al. (2001). New Strategy for the Extension of the Serum Half-Life of Antibody Fragments. Bioconjugate Chemistry, 12(6), 864-869. [Link]

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  • Poniger, S. S., et al. (2018). Synthesis, bioconjugation and stability studies of [18 F]ethenesulfonyl fluoride. Journal of Labelled Compounds and Radiopharmaceuticals, 61(12), 869-877. [Link]

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  • Kim, Y., et al. (2018). Site-specific fatty acid-conjugation to prolong protein half-life in vivo. Journal of Controlled Release, 281, 1-8. [Link]

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A Senior Application Scientist's Guide to the In Vitro and In Vivo Stability of 2-Chloroethanesulfonyl Fluoride (CESF) Probes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the world of covalent chemical biology, the selection of a suitable probe is paramount. Among the arsenal of electrophilic warheads, 2-Chloroethanesulfonyl fluoride (CESF) and other sulfonyl fluorides have gained prominence for their unique reactivity profile.[1][2] They possess a finely tuned balance of stability and reactivity, enabling them to form covalent bonds with a range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[1] This guide provides an in-depth comparison of the stability of CESF-based probes in in vitro and in vivo settings, offering experimental insights and protocols to aid in the design and execution of robust studies.

The Covalent Mechanism: Why Stability Matters

CESF probes belong to the class of sulfonyl fluorides, which act as electrophiles in a reaction known as Sulfur(VI) Fluoride Exchange (SuFEx).[3] The highly electrophilic sulfur atom is susceptible to nucleophilic attack by amino acid side chains on a target protein. This results in the formation of a stable covalent sulfonyl bond and the displacement of the fluoride ion.

The stability of the probe before it reaches its intended target is a critical determinant of its utility. A probe that is too reactive will indiscriminately label off-target proteins and biomolecules, leading to non-specific effects and toxicity. Conversely, a probe that is too stable may not react with its target efficiently. Therefore, understanding the stability of a CESF probe in different biological milieu is essential for interpreting experimental results and predicting its behavior in a complex physiological system.

In Vitro Stability: A Controlled Assessment

In vitro stability assays are the first line of evaluation for any new chemical probe.[4] They provide a controlled environment to assess the intrinsic reactivity and degradation profile of the molecule. Key factors that influence in vitro stability include pH, temperature, and the presence of biological nucleophiles.[5]

Key Factors Influencing In Vitro Stability:
  • pH: The rate of hydrolysis of sulfonyl fluorides is pH-dependent, with stability generally decreasing in more basic conditions.[5]

  • Biological Nucleophiles: The most significant challenge to a probe's stability in a biological system is the presence of abundant nucleophiles, chief among them being glutathione (GSH).[6] GSH is a tripeptide present in high concentrations within cells and plays a crucial role in detoxification by reacting with electrophiles.[6] Assessing a probe's reactivity with GSH is a standard industry practice to predict its potential for off-target reactions.[7][8]

Experimental Protocol: In Vitro Stability Assay using Glutathione (GSH)

This protocol describes a common method to determine the half-life of a CESF probe in the presence of GSH, a key indicator of its intrinsic reactivity.[8]

Objective: To quantify the rate of reaction between a CESF probe and glutathione.

Materials:

  • CESF probe stock solution (e.g., 10 mM in DMSO)

  • Glutathione (GSH) stock solution (e.g., 100 mM in PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Internal standard (for LC-MS analysis, e.g., a structurally similar but stable compound)

  • Quenching solution (e.g., 0.1% formic acid in acetonitrile)

  • LC-MS system

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding PBS, the internal standard, and the GSH stock solution. The final concentration of GSH is typically in the millimolar range (e.g., 5 mM) to mimic physiological conditions.[9]

  • Initiation: Start the reaction by adding the CESF probe stock solution to the reaction mixture. The final probe concentration should be significantly lower than GSH (e.g., 50 µM).

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a separate tube containing the quenching solution. This stops the reaction by denaturing any proteins and acidifying the sample.

  • Analysis: Analyze the quenched samples by LC-MS to measure the remaining concentration of the CESF probe at each time point.[10][11][12]

  • Data Analysis: Plot the natural logarithm of the probe concentration versus time. The slope of the resulting line can be used to calculate the pseudo-first-order rate constant (k) and the half-life (t₁/₂) of the probe (t₁/₂ = 0.693/k).

Diagram: In Vitro Stability Assessment Workflow

InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_probe CESF Probe Stock (in DMSO) start_reaction Add CESF Probe (t=0) stock_probe->start_reaction stock_gsh GSH Stock (in PBS) reaction_mix Combine PBS, IS, GSH stock_gsh->reaction_mix pbs PBS Buffer (pH 7.4) pbs->reaction_mix is Internal Standard is->reaction_mix reaction_mix->start_reaction incubation Incubate at 37°C start_reaction->incubation sampling Sample at Time Points (0, 5, 15, 30...) incubation->sampling aliquots quench Quench Reaction (e.g., Acetonitrile/Formic Acid) sampling->quench lcms LC-MS Analysis quench->lcms data_analysis Calculate Half-Life (t½) lcms->data_analysis

Caption: Workflow for assessing the in vitro stability of a CESF probe.

Probe TypeWarheadHalf-life (t₁/₂) with 5 mM GSHInterpretation
Hypothetical Probe A CESF> 120 minutesRelatively stable, potentially good selectivity.
Hypothetical Probe B More reactive sulfonyl fluoride< 10 minutesHighly reactive, may exhibit off-target effects.[7]

Table 1. Representative In Vitro Stability Data. This table illustrates how half-life data from a GSH stability assay can be used to compare the intrinsic reactivity of different probes.

In Vivo Stability: The Complexity of a Living System

While in vitro assays are informative, the in vivo environment presents a far more complex challenge to probe stability.[13][14] Factors such as metabolic enzymes, plasma proteins, and rapid clearance can significantly impact a probe's half-life and distribution. Therefore, assessing stability in vivo is crucial for validating a probe's utility in a physiological context.[13][14]

Key Challenges in the In Vivo Environment:
  • Metabolism: Probes can be modified by metabolic enzymes (e.g., cytochrome P450s), altering their structure and reactivity.[15]

  • Plasma Protein Binding: Non-specific binding to abundant plasma proteins like albumin can sequester the probe, reducing its effective concentration.

  • Off-Target Reactivity: The vast number of potential nucleophilic sites in vivo increases the likelihood of off-target labeling.

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of the probe will determine its concentration and residence time in different tissues.

Experimental Protocol: In Vivo Target Engagement and Stability Assessment

This protocol outlines a chemoproteomic approach to assess the in vivo stability and target engagement of a CESF probe. This method allows for the identification of both on-target and off-target interactions in a complex biological sample.[16]

Objective: To identify the protein targets of a CESF probe in vivo and assess its stability in a physiological context.

Materials:

  • Animal model (e.g., mouse)

  • CESF probe formulated for in vivo administration

  • Lysis buffer

  • Click chemistry reagents (if the probe has an alkyne or azide handle)

  • Streptavidin beads (for enrichment of biotinylated proteins)

  • Trypsin (for protein digestion)

  • LC-MS/MS system for proteomic analysis

Methodology:

  • Dosing: Administer the CESF probe to the animal model via an appropriate route (e.g., intravenous, intraperitoneal).

  • Tissue Harvest: At a designated time point, euthanize the animal and harvest tissues of interest.

  • Lysis and Proteome Extraction: Homogenize the tissues in lysis buffer to extract the proteome.

  • Click Chemistry (Optional): If the probe contains a bioorthogonal handle (e.g., an alkyne), perform a click reaction to attach a reporter tag (e.g., biotin-azide). This enables the enrichment of labeled proteins.

  • Enrichment: Use streptavidin beads to pull down the biotinylated proteins that have been covalently modified by the probe.

  • Digestion: Elute the enriched proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins and the specific sites of modification.[16]

  • Data Analysis: Use proteomic software to identify the proteins that were labeled by the probe. The abundance of labeled peptides can provide a semi-quantitative measure of target engagement and probe stability over time.

Diagram: In Vivo Stability and Target Engagement Workflow

InVivo_Workflow cluster_invivo In Vivo Experiment cluster_proteomics Chemoproteomics cluster_analysis Analysis dosing Administer CESF Probe to Animal Model tissue_harvest Harvest Tissues at Time Points dosing->tissue_harvest lysis Tissue Lysis & Proteome Extraction tissue_harvest->lysis click_chem Click Chemistry (e.g., Biotin Tagging) lysis->click_chem enrichment Streptavidin Enrichment click_chem->enrichment digestion On-Bead Digestion (Trypsin) enrichment->digestion lcmsms LC-MS/MS Analysis digestion->lcmsms protein_id Identify Labeled Proteins & Modification Sites lcmsms->protein_id data_analysis Assess Target Engagement & Off-Target Profile protein_id->data_analysis

Caption: Workflow for assessing in vivo stability and target engagement.

ParameterIn Vitro (GSH Assay)In Vivo (Mouse Plasma)Key Consideration
Half-life (t₁/₂) Often longerTypically shorterIn vivo clearance mechanisms (metabolism, excretion) significantly reduce probe lifetime.
Primary Reactant GlutathioneMultiple nucleophiles, metabolic enzymesThe in vivo environment is far more complex, with numerous potential off-targets.
Predictive Power Good for intrinsic reactivityHigh for physiological relevanceIn vitro data is a crucial first step, but in vivo validation is essential for probe development.[4][17]

Table 2. Comparison of In Vitro vs. In Vivo Stability Parameters. This table highlights the key differences observed when assessing probe stability in a simplified versus a complex biological system.

Bridging the Gap: From In Vitro to In Vivo

A common observation is that the half-life of a probe is significantly shorter in vivo than in vitro. This discrepancy underscores the importance of conducting both types of studies. In vitro data provides a baseline for a probe's intrinsic reactivity, which is invaluable for initial screening and optimization. However, in vivo experiments are indispensable for understanding how the probe behaves in a complex physiological system, ultimately determining its suitability for therapeutic or research applications.

Expert Recommendations:

  • Iterative Design: Use in vitro stability data to guide the design of probes with an optimal reactivity profile.

  • Control Experiments: Always include appropriate controls in both in vitro and in vivo experiments, such as a non-reactive analog of the probe, to distinguish specific from non-specific effects.

  • Multi-faceted Analysis: Employ a range of analytical techniques, including LC-MS, proteomics, and imaging, to gain a comprehensive understanding of a probe's stability and target engagement profile.

Conclusion

The stability of 2-Chloroethanesulfonyl fluoride probes is a critical parameter that governs their efficacy and specificity. A thorough evaluation of stability, both in vitro and in vivo, is essential for the successful development and application of these powerful chemical biology tools. By understanding the factors that influence stability and employing robust experimental protocols, researchers can confidently select and utilize CESF probes to explore complex biological processes and accelerate drug discovery.

References

  • Meng, B., et al. (2022). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19 F-MRI. Small. Available at: [Link]

  • Wang, A., et al. (2023). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs. Available at: [Link]

  • Vogel, G. L., et al. (2016). In Vivo Fluoride Concentrations Measured for 2 h After a Naf or a New Two-Solution Rinse. Caries Research. Available at: [Link]

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